Product packaging for 2-(Methylthio)pyridine(Cat. No.:CAS No. 18438-38-5)

2-(Methylthio)pyridine

Cat. No.: B099088
CAS No.: 18438-38-5
M. Wt: 125.19 g/mol
InChI Key: VLQBSKLZRSUMTJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 2-(Methylthio)pyridine

The study of pyridine (B92270) and its derivatives dates back to the 19th century, with the first laboratory synthesis of pyridine itself achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide in a furnace. researchgate.net The initial focus of pyridine chemistry was on its isolation from natural sources like coal tar and understanding its fundamental properties.

Research specifically into this compound and its derivatives appears to have gained momentum in the mid to late 20th century, driven by the broader interest in functionalized pyridines for various applications. Early work likely focused on the synthesis and characterization of this compound. A common synthetic route involves the methylation of the corresponding thiol precursor, 2-mercaptopyridine (B119420). For instance, 2-mercaptopyridine can be dissolved in an aqueous solution of sodium hydroxide (B78521), followed by the dropwise addition of dimethyl sulfate (B86663) at a controlled temperature to yield this compound. Another approach involves the reaction of 2-chloropyridine (B119429) with a methylthiolating agent.

The evolution of research on this compound has mirrored the advancements in analytical techniques. The ability to characterize the compound and its derivatives with precision using methods like NMR, IR, and mass spectrometry has been crucial for understanding its structure and reactivity. nih.govbrieflands.comrsc.org Early studies laid the groundwork for its use as a versatile intermediate in organic synthesis.

Significance of Pyridine Scaffolds in Contemporary Chemical Science

Pyridine scaffolds are of immense importance in modern chemical science due to their unique electronic and structural properties. ontosight.ai The nitrogen atom in the pyridine ring imparts a basic character and the ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets and its role as a ligand in coordination chemistry. researchgate.net

The versatility of the pyridine ring allows for functionalization at various positions, leading to a vast library of derivatives with tailored properties. ontosight.ai This has made pyridine and its derivatives, including this compound, valuable building blocks in several areas:

Medicinal Chemistry: Pyridine derivatives are integral to numerous pharmaceuticals due to their ability to interact with biological molecules. ontosight.aiontosight.ai They are found in a wide range of drugs with diverse therapeutic applications. nih.gov

Materials Science: The conjugated system of the pyridine ring makes its derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai

Catalysis: Pyridine-based ligands are widely used in transition metal catalysis due to their ability to form stable complexes and influence the catalytic activity and selectivity of the metal center. ontosight.ai

The presence of the methylthio group at the 2-position of the pyridine ring in this compound further modifies its electronic and steric properties, making it a valuable synthon for creating more complex molecules with specific functions. ontosight.ai

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories, primarily focusing on its utility as a synthetic intermediate and a ligand in coordination chemistry.

Synthesis of Derivatives: A significant portion of research has been dedicated to using this compound as a starting material for the synthesis of more complex heterocyclic systems. For example, it has been used in the synthesis of various substituted pyridines, thieno[2,3-b]pyridines, and other fused heterocyclic compounds. researchgate.net The methylthio group can be a leaving group in nucleophilic substitution reactions or can be oxidized to a sulfoxide (B87167) or sulfone, providing further avenues for functionalization. Research has demonstrated the synthesis of 2,3,5-substituted and annulated 6-(methylthio)pyridines through one-pot, three-component reactions. researchgate.net

Coordination Chemistry: The nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group in this compound can both act as donor atoms, making it an interesting ligand for coordination with metal ions. biosynth.com Research in this area explores the synthesis, structure, and properties of metal complexes containing this compound or its derivatives as ligands. biosynth.comrasayanjournal.co.in These complexes have potential applications in catalysis and materials science. For example, copper(II) complexes of bis-2,6-(methylthiomethyl)pyridine have been synthesized and characterized. tandfonline.com

Biological and Medicinal Chemistry Applications: While this article does not delve into dosage or adverse effects, it is important to note that a key driver for research into this compound derivatives is their potential biological activity. Researchers have synthesized and investigated various derivatives for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ainih.gov For instance, derivatives of 2-amino-6-(methylthio)pyridine-3,5-dicarbonitrile (B3176236) have been explored as selective agonists for adenosine (B11128) receptors.

Cycloaddition Reactions: this compound has been shown to participate in cycloaddition reactions. For instance, it can react with α-diazoacetophenone in the presence of a rhodium catalyst to generate pyridinium (B92312) ylides, which then undergo [3+2] cycloaddition with alkynes to form dihydroindolizine derivatives. mdpi.com

These research trajectories highlight the versatility of this compound as a foundational molecule in advanced chemical research, with ongoing efforts to explore its full potential in various scientific domains.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₇NS nih.govsigmaaldrich.comchemeo.com
Molecular Weight125.19 g/mol nih.govsigmaaldrich.com
Density1.12 g/mL at 20 °C sigmaaldrich.com
Refractive Index (n20/D)1.570 sigmaaldrich.com
Boiling Point197-200 °C epa.gov
Melting Point-31.1 to -19.3 °C epa.gov
Water Solubility6.57e-2 to 8.15e-2 mol/L epa.gov
logP (Octanol-Water Partition Coefficient)1.71 - 1.804 chemeo.comepa.gov
pKa (Basic Apparent)3.62 - 3.72 epa.gov

Spectroscopic Data of this compound

SpectroscopyDataReference
¹H NMR (300 MHz, DMSO-d6): δ 2.351 (s, 3H, S-CH₃), and pyridine ring protons. Note: Specific shifts for pyridine protons vary based on solvent and conditions. brieflands.com
¹³C NMR (25.16 MHz, CDCl₃): Chemical shifts observed for the methyl carbon and the five pyridine ring carbons. hmdb.ca
IR (KBr) Characteristic peaks for S-CH₃ stretching around 2345-2372 cm⁻¹. brieflands.com
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 125. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NS B099088 2-(Methylthio)pyridine CAS No. 18438-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQBSKLZRSUMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171567
Record name Pyridine, 2-(methylthio)-
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Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18438-38-5
Record name 2-(Methylthio)pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(methylthio)-
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Record name Pyridine, 2-(methylthio)-
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Record name 2-(Methylthio)pyridine
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Synthetic Methodologies for 2 Methylthio Pyridine and Its Functionalized Derivatives

Foundational Synthetic Routes to 2-(Methylthio)pyridine

The initial synthesis of the this compound core can be achieved through several reliable and well-established chemical pathways. These routes are fundamental to accessing this important scaffold.

Direct S-methylation of N-containing heterocyclic thiols, such as 2-mercaptopyridine (B119420) (also known as pyridine-2-thiol), is a common and effective method for the synthesis of this compound. clockss.org This approach typically involves the use of a methylating agent to introduce a methyl group onto the sulfur atom of the precursor.

One prominent method involves the reaction of 2-mercaptopyridine-3-carboxylic acid with methanol (B129727) under acidic conditions, which yields the corresponding S-methylated methyl ester, methyl 2-methylthiopyridine-2-carboxylate. clockss.org The reaction proceeds through the attack of the mercapto group on the conjugated acid of methanol. clockss.org This S-methylation has been shown to be applicable to various N-containing heterocyclic thiols. clockss.org

A widely used and highly efficient methylating agent for this transformation is methyl iodide. nih.govrsc.orgjuniperpublishers.com The high reactivity of methyl iodide with thiol groups allows for rapid S-methylation, often at low temperatures and without the need for a catalyst. nih.gov The reaction is generally selective for the sulfur atom, even in the presence of other nucleophilic functional groups like amines, hydroxyls, and carboxyls. nih.gov

Detailed research findings on direct methylation are summarized in the table below:

PrecursorMethylating AgentConditionsProductYield (%)Reference
2-Mercaptopyridine-3-carboxylic acidMethanol / H₂SO₄Reflux, 8 hMethyl 2-methylthiopyridine-3-carboxylate- clockss.org
6-Mercaptopyridine-3-carboxylic acidMethanol / H₂SO₄Reflux, 8 hMethyl 6-methylthiopyridine-3-carboxylate68 clockss.org
Pyridine-2-thiolMethanol / Methanesulfonic acidReflux, 5-11 hThis compound- clockss.org
Cysteamine[¹¹C]Methyl iodide0 °CS-Methylated cysteamineHigh nih.gov
Pyridine (B92270) derivativeMethyl iodideAcetone, Reflux, 1 hN-methyl-pyridinium salt99 rsc.org

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile strategy for the synthesis of this compound, particularly from readily available halopyridines. chemrxiv.org This method involves the displacement of a halide (typically chloride or fluoride) at the 2-position of the pyridine ring by a sulfur-containing nucleophile, such as sodium thiomethoxide (NaSMe).

The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the pyridine ring. chemrxiv.org However, these reactions can also proceed on unsubstituted halopyridines, though they may require more forcing conditions such as elevated temperatures and the use of strong bases and highly polar solvents. chemrxiv.org The mechanism generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.gov

Recent advancements have focused on developing milder conditions for these transformations. For instance, the use of highly reactive 2-halopyridinium ketene (B1206846) hemiaminals allows for SNAr reactions with thiols and thiolates to occur at room temperature. chemrxiv.org

A summary of research findings on nucleophilic displacement is presented in the table below:

SubstrateNucleophileConditionsProductYield (%)Reference
2-HalopyridinesThiols/ThiolatesElevated temperatures, strong bases2-Thiopyridines- chemrxiv.org
2-Chloro-1-(1-ethoxyvinyl)pyridinium triflateThiols/ThiolatesRoom temperature2-Thiopyridiniums- chemrxiv.org
2-Chloropyridine (B119429)AminesHeat2-Aminopyridine (B139424)- youtube.com

Oxidative cross-coupling reactions represent an alternative, though often more indirect, route to this compound and its derivatives. These methods typically involve the C-H activation of a pyridine precursor and its subsequent coupling with a suitable partner.

A notable example is the palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and various coupling partners. rsc.orgresearchgate.netsigmaaldrich.com The N-oxide functionality activates the pyridine ring towards electrophilic attack and directs substitution primarily to the 2- and 4-positions. researchgate.net After the coupling reaction, the N-oxide can be deoxygenated to afford the desired substituted pyridine. While not a direct route to the methylthio group, this strategy can be used to introduce other functionalities that can then be converted to the desired thioether.

Transition-metal-free oxidative cross-coupling reactions have also been developed. For instance, the reaction of pyridine N-oxides with ethers can be achieved in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org

Research findings related to oxidative methods are detailed in the table below:

Pyridine SubstrateCoupling PartnerCatalyst/OxidantProductReference
Pyridine N-oxidesEthersTBHP2-Alkoxypyridines rsc.org
Pyridine N-oxidesIndolesPd(II) / Ag₂CO₃2-(Indolyl)pyridines sigmaaldrich.com
N-Protected 2-pyridonesOlefinsPalladium5-Olefinated-2-pyridones snnu.edu.cn
N-Protected 2-pyridonesPolyfluorobenzenesPalladium / Ag₂CO₃5-Arylated-2-pyridones snnu.edu.cn

Stereoselective and Regioselective Functionalization of this compound

The functionalization of the pre-formed this compound ring is crucial for creating a diverse range of derivatives with tailored properties. The regioselectivity of these reactions is a key consideration.

The pyridine ring is generally electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). slideshare.netuoanbar.edu.iqyoutube.com When such reactions do occur, they are typically directed to the 3- and 5-positions due to the greater stability of the resulting reaction intermediates. slideshare.netuoanbar.edu.iqyoutube.com The presence of the 2-(methylthio) group, which can be electron-donating through resonance, may influence the regioselectivity of electrophilic attack, although the deactivating effect of the ring nitrogen remains dominant.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2-, 4-, or 6-positions. nih.govyoutube.com The 2-(methylthio) group itself is generally not a good leaving group under typical SNAr conditions. However, oxidation of the sulfur to a sulfoxide (B87167) or sulfone can transform it into an excellent leaving group, thereby enabling nucleophilic displacement at the 2-position.

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orguwindsor.caharvard.edu The method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the context of pyridine derivatives, a variety of functional groups can act as DMGs. clockss.org For a 2-substituted pyridine, DoM typically directs functionalization to the 3-position. clockss.org While the methylthio group is considered a weak directing group, its ability to coordinate with lithium reagents can facilitate ortho-lithiation. The resulting lithiated intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity. clockss.org

The choice of the lithium reagent and reaction conditions is crucial to avoid side reactions, such as the addition of the organolithium to the C=N bond of the pyridine ring. harvard.educlockss.org The use of hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can often mitigate this issue. uwindsor.caclockss.org

The table below presents examples of electrophiles used in the Directed Ortho Metalation of a 2-substituted pyridine derivative, which serves as a model for the functionalization of this compound.

ElectrophileReagentIntroduced Group (E)Yield (%)Reference
Deuterium oxideD₂OD87 clockss.org
Methyl iodideMeIMe72 clockss.org
Trimethylsilyl chlorideMe₃SiClMe₃Si86 clockss.org
N,N-DimethylformamideMe₂NCHOCHO54 clockss.org
Dimethyl disulfide(MeS)₂SMe- clockss.org

Advanced Synthetic Protocols for Complex this compound Analogues

The creation of complex molecular architectures centered around the this compound core necessitates the use of advanced synthetic strategies that offer high efficiency, selectivity, and molecular diversity. These modern protocols, including multi-component reactions and novel catalytic methods, provide powerful tools for assembling intricate derivatives that may not be accessible through traditional linear syntheses.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single operation to form a product that incorporates structural features from each starting material. bohrium.com This approach is highly valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. bohrium.comacsgcipr.org

A prominent example of an MCR strategy for synthesizing related thio-pyridine derivatives involves the reaction of aldehydes, malononitrile (B47326), and thiols in the presence of a catalyst. nih.gov This three-component reaction provides a direct route to densely functionalized 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov By employing a starting material such as 2-(methylthio)benzaldehyde, this methodology could be adapted to construct even more complex analogues. The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiol, and subsequent intramolecular cyclization and aromatization to yield the final pyridine ring.

Other established MCRs, such as the Hantzsch pyridine synthesis, can also be envisioned for creating complex this compound derivatives. acsgcipr.org A modified Hantzsch reaction could potentially involve a β-ketoester, an aldehyde (such as a this compound-carbaldehyde derivative), and an ammonia (B1221849) source to construct a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. The versatility of MCRs allows for the strategic incorporation of the this compound moiety into a wide array of complex heterocyclic frameworks.

Catalytic Approaches in this compound Derivative Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions. Both transition-metal catalysis and organocatalysis have been instrumental in the functionalization of pyridine rings.

Transition-metal-catalyzed cross-coupling reactions are particularly powerful for creating new carbon-carbon and carbon-heteroatom bonds on the this compound scaffold. For these reactions to be performed, a pre-functionalized starting material, such as a halogenated this compound, is typically required.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to couple a bromo- or iodo-substituted this compound with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or alkyl groups.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper complexes, allows for the introduction of alkyne functionalities by coupling a halogenated this compound with a terminal alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed method is used to form carbon-nitrogen bonds, enabling the synthesis of various amino-substituted this compound derivatives from their corresponding halides.

More recently, C–H activation has emerged as a highly atom-economical strategy that avoids the need for pre-functionalization. Rhodium(III)-catalyzed C-H activation, for example, has been used for the selective functionalization of pyridine derivatives. researchgate.net This approach could theoretically be applied to directly couple the this compound core with various partners, such as alkenes or alkynes, at specific C-H positions.

Sustainable and Green Chemistry Aspects in Synthetic Development

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact. ijarsct.co.in The synthesis of this compound and its derivatives is being influenced by this paradigm shift, with a focus on reducing waste, improving energy efficiency, and using less hazardous materials. nih.govresearchgate.net

Key Green Chemistry Strategies:

Alternative Solvents: A major goal is to replace conventional volatile organic solvents with more environmentally benign alternatives. Water is a highly desirable green solvent, and catalytic reactions such as Hantzsch pyridine synthesis have been successfully performed in aqueous media. benthamscience.com Ionic liquids, which are non-volatile and can often be recycled, have also been explored as green reaction media for pyridine synthesis. benthamscience.com

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with high efficiency using only substoichiometric amounts of a promoter, reducing waste compared to stoichiometric reagents. A key development is the use of heterogeneous and recyclable catalysts. For instance, metal-organic frameworks (MOFs) have been employed as robust, recyclable catalysts for the multi-component synthesis of thio-pyridines, which can be recovered and reused multiple times without significant loss of activity. nih.gov

Energy Efficiency: Conventional heating methods can be energy-intensive and slow. Microwave-assisted synthesis has emerged as a valuable green technology that can dramatically reduce reaction times from hours to minutes, thereby saving energy. nih.govresearchgate.net Furthermore, continuous flow chemistry offers a greener, safer, and more scalable alternative to traditional batch processing. nih.gov Flow systems allow for precise control over reaction conditions, improved heat and mass transfer, and minimized waste, making them a superior protocol for reactions like regioselective methylations. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multi-component reactions are prime examples of atom-economical processes as they combine multiple molecules into a single product in one step, minimizing the formation of by-products. bohrium.comacsgcipr.org

By integrating these sustainable practices, the synthesis of this compound and its complex derivatives can be achieved in a more environmentally responsible and economically viable manner.

Reactivity and Mechanistic Investigations of 2 Methylthio Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating 2-methylthio group can facilitate such reactions.

One notable electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. The reaction of 2-(methylthio)pyridine with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yields 3-formyl-2-methylthiopyridine. evitachem.com This formylation occurs at the 3-position, demonstrating the directing effect of the methylthio group. The procedure involves the initial formation of the Vilsmeier reagent, followed by its addition to a solution of this compound at low temperatures (0–5 °C). After a period of stirring, the reaction is quenched and the product is isolated via extraction and purification. evitachem.com

While Friedel-Crafts acylations are a common class of electrophilic aromatic substitution, pyridines are generally unreactive under these conditions. jkchemical.comgoogle.com However, specific protocols have been developed for related heterocyclic systems like imidazo[1,2-a]pyridines, which undergo selective Friedel-Crafts acylation at the C-3 position. nih.gov Direct halogenation of pyridyl sulfides has also been achieved, though care must be taken to avoid oxidation of the sulfur atom. acs.org

Nucleophilic Reactions and Dearomatization Pathways

The nitrogen atom in the pyridine ring can be activated towards nucleophilic attack by conversion into a pyridinium (B92312) salt. This enhances the electrophilicity of the ring carbons, enabling reactions that lead to substitution or dearomatization.

Nucleophilic Reactions and Dearomatization Pathways

Activation of the pyridine nitrogen is a prerequisite for most nucleophilic dearomatization reactions. mdpi.com This is commonly achieved through N-alkylation or N-acylation, which generates a positively charged pyridinium salt, making the ring carbons more susceptible to attack by nucleophiles. mdpi.comscripps.edu The addition of the nucleophile can occur at the C2, C4, or C6 positions, leading to various dihydropyridine (B1217469) products. nih.gov

In the case of 2-alkylthiopyridinium salts, reaction with active methylene (B1212753) compounds in the presence of a base like sodium hydride leads to nucleophilic substitution at the 2- or 4-position rather than dearomatization. clockss.org For instance, the reaction of 2-methylthio-1-methylpyridinium iodide with various active methylene compounds regioselectively yields 2-alkylidene-pyridines or 4-alkylidene-pyridines, depending on the nature of the nucleophile. clockss.org

Table 1: Nucleophilic Substitution of Activated this compound Derivatives

Pyridinium Salt Nucleophile (Active Methylene Compound) Base Product(s) Yield (%) Reference
2-Methylthio-1-methylpyridinium iodide Malononitrile (B47326) NaH 2-(Dicyanomethylene)-1-methyl-1,2-dihydropyridine 99 clockss.org
2-Methylthio-1-methylpyridinium iodide Ethyl cyanoacetate NaH 2-(Cyano(ethoxycarbonyl)methylene)-1-methyl-1,2-dihydropyridine 95 clockss.org
2-Methylthio-1-methylpyridinium iodide Diethyl malonate NaH 2-(Diethoxycarbonylmethylene)-1-methyl-1,2-dihydropyridine 64 clockss.org
2-Methylthio-1-methylpyridinium iodide Cyclopentane-1,3-dione NaH 4-(1,3-Dioxocyclopentan-2-ylidene)-1-methyl-1,4-dihydropyridine Low clockss.org

Cycloaddition Reactions via Pyridinium Ylides

Pyridinium ylides are 1,3-dipoles that can be generated from pyridines and subsequently trapped in cycloaddition reactions. mdpi.com this compound serves as an effective substrate for the generation of pyridinium ylides. In the presence of a rhodium(II) catalyst, such as rhodium(II) octanoate, this compound reacts with α-diazo compounds to form a transient pyridinium ylide. mdpi.comclockss.org This ylide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), to afford fused heterocyclic systems. mdpi.comclockss.orgchemrxiv.org

For example, the rhodium(II)-catalyzed reaction of this compound with α-diazoacetophenone in the presence of DMAD results in the formation of 3-benzoyl-1,2-dicarbomethoxy-3,5-dihydro-5-(methylthio)indolizine in 60% yield. mdpi.comclockss.org The reaction proceeds through the initial formation of the pyridinium ylide, which is then trapped by the alkyne in a cycloaddition, followed by a 1,5-hydrogen shift to yield the final dihydroindolizine product. mdpi.comclockss.org

Table 2: [3+2] Cycloaddition of 2-(Methylthio)pyridinium Ylides

Diazo Compound Dipolarophile Catalyst Product Yield (%) Reference
α-Diazoacetophenone Dimethyl acetylenedicarboxylate (DMAD) Rhodium(II) octanoate 3-Benzoyl-1,2-dicarbomethoxy-3,5-dihydro-5-(methylthio)indolizine 60 mdpi.comclockss.org
1-Diazo-3-[(2-pyridyl)thio]-2-propanone Dimethyl acetylenedicarboxylate (DMAD) Rhodium(II) acetate Intramolecular cycloadduct leading to a fused indolizine (B1195054) system N/A chemrxiv.org

Pyridine Ring-Opening Mechanisms

The cleavage of the pyridine ring is a challenging transformation due to its aromatic stability. Such reactions typically require significant activation of the ring, often within a metal coordination sphere or through the formation of highly reactive intermediates. nih.gov

Mechanistic studies on the ring-opening of related bipyridine and phenanthroline ligands coordinated to Rhenium(I) carbonyl complexes show that the process can be initiated by deprotonation following a dearomatization step. nih.gov For simpler systems, the ring opening of N-acylpyridinium salts by hydroxide (B78521) anions is known to occur, proceeding via an electrocyclic cleavage mechanism. photonics.ru However, specific studies detailing the ring-opening mechanisms for this compound itself are not extensively documented. Research in this area has often focused on more complex, fused heterocyclic systems where the pyridine ring is part of a larger structure, such as in the reaction of thiazoline-fused 2-pyridones with alkyl halides, which initiates a tandem ring-opening/cycloaddition sequence. acs.orgacs.org

Chemical Transformations of the Methylthio Group

The methylthio substituent on the pyridine ring is itself reactive and can undergo various chemical transformations, most notably oxidation at the sulfur atom.

Oxidation to Sulfoxide (B87167) and Sulfone Moieties

The sulfur atom of the methylthio group in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a key step in the synthesis of various biologically active molecules and complex intermediates. orientjchem.org

The selective oxidation of the sulfide (B99878) to the sulfoxide, 2-(methylsulfinyl)pyridine, can be achieved using controlled amounts of an oxidizing agent. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. nih.govresearchgate.net For instance, a green chemistry approach utilizes 30% aqueous H₂O₂ in glacial acetic acid under mild, transition-metal-free conditions to afford sulfoxides in excellent yields. nih.gov Biotechnological methods using enzymes have also been explored for the enantioselective oxidation of 2-(alkylthio)pyridines to their corresponding (S)-sulfoxides. mdpi.com

Further oxidation to the sulfone, 2-(methylsulfonyl)pyridine (B98560), can be accomplished using stronger oxidizing conditions or a higher stoichiometry of the oxidant. orientjchem.orgrsc.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. sid.ir The resulting sulfonyl group is a strong electron-withdrawing group and a good leaving group, making 2-(methylsulfonyl)pyridine derivatives valuable intermediates for nucleophilic aromatic substitution reactions. rsc.orgacs.org

Table 3: Oxidation of this compound and its Derivatives

Substrate Oxidizing Agent Product Conditions Yield (%) Reference
2,3-Dimethyl-4-(methylthio)pyridine-N-oxide 30% H₂O₂ 2,3-Dimethyl-4-(methylsulfonyl)pyridine-N-oxide 75°C, 24h 85 orientjchem.org
General Sulfides 30% H₂O₂ / Acetic Acid Sulfoxides Room Temperature 90-99 nih.gov
This compound O₂ / bis(2-butoxyethyl)ether 2-(Methylsulfinyl)pyridine 100°C, 20h N/A mdpi.com
Various Sulfides H₂O₂ / ZnCl₂ / DBU Sulfones N/A Good rsc.org

Reductive Pathways of the Sulfur Center

The sulfur center in this compound can undergo reductive transformations, primarily involving the cleavage of the carbon-sulfur bond. This desulfurization is a key step in various synthetic methodologies, allowing for the substitution of the methylthio group.

One prominent reductive pathway is the Liebeskind-Srogl cross-coupling reaction, which involves the palladium-catalyzed, copper-mediated desulfurative coupling of thioorganics with boronic acids. This reaction effectively cleaves the C–S bond, replacing the methylthio group with an aryl or heteroaryl group. For instance, in the synthesis of complex heterocyclic scaffolds like 2,4,6-trisubstituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines, a key step is the desulfurative cross-coupling at the C-2 position, which bears a methylthio group. rsc.orgrsc.org This transformation is typically catalyzed by a combination of a palladium complex and a copper(I) mediator, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). dicp.ac.cn

The general mechanism for this type of C-S bond cleavage involves the oxidative addition of the thioether to a Pd(0) catalyst, followed by transmetalation with a copper(I) thiolate. Subsequent reaction with an organometallic coupling partner (like a boronic acid) and reductive elimination yields the cross-coupled product and regenerates the active palladium catalyst. dicp.ac.cn

Another context in which reductive processes at the sulfur can occur is during reactions intended for other parts of the molecule. For example, the reduction of related heterocyclic systems like 2-methylthiopyrimidine-5-carboxylate with strong reducing agents such as lithium aluminum hydride (LiAlH₄) has been studied. While the primary reaction observed was the reduction of the pyrimidine (B1678525) ring to a dihydropyrimidine (B8664642) derivative, this highlights the stability of the methylthio group under certain powerful reducing conditions. researchgate.net However, in other contexts, reagents like BF₃SMe₂ have been noted for their ability to act as selective reductants for nitro groups on pyridine rings, sometimes leading to concurrent thiomethylation via C-H substitution, showcasing the complex reactivity patterns involving sulfur reagents. diva-portal.org

Transition Metal-Mediated Transformations Involving this compound

The pyridine nitrogen and the adjacent methylthio group in this compound and its derivatives make it a versatile substrate and directing group in a variety of transition metal-mediated reactions. These transformations enable the selective functionalization of C-H bonds and participation in cross-coupling methodologies.

The pyridine ring, often in concert with the sulfur atom, can direct transition metal catalysts to specific C-H bonds, enabling their functionalization. The nitrogen atom is a well-established coordinating element for directing ortho-C-H activation, while the sulfur in the methylthio group can also participate in catalyst coordination.

Copper-mediated C-H functionalization has been demonstrated with substrates like 2-phenylpyridine (B120327), which can be considered a structural analogue. In one instance, an unexpected Cu(II)-mediated methylthiolation of the aryl C-H bond of 2-phenylpyridine was observed when using dimethyl sulfoxide (DMSO) as the methylthiolating reagent. acs.org This reaction proceeded under oxidative conditions, affording monomethylthiolated products. acs.org The directing effect of the pyridine nitrogen is crucial for bringing the catalyst into proximity with the target C-H bond on the phenyl ring.

Table 1: Copper-Mediated C-H Methylthiolation of 2-Phenylpyridine Derivatives
Substrate (2-Phenylpyridine Derivative)ReagentCatalyst SystemProductYield (%)Reference
2-PhenylpyridineDMSOCuF₂, K₂S₂O₈2-(2-(Methylthio)phenyl)pyridine14 acs.org
2-(p-Tolyl)pyridineDMSOCu(OAc)₂, K₂S₂O₈2-(4-Methyl-2-(methylthio)phenyl)pyridine72 acs.org
2-(4-Methoxyphenyl)pyridineDMSOCu(OAc)₂, K₂S₂O₈2-(4-Methoxy-2-(methylthio)phenyl)pyridine68 acs.org
2-(4-Fluorophenyl)pyridineDMSOCu(OAc)₂, K₂S₂O₈2-(4-Fluoro-2-(methylthio)phenyl)pyridine54 acs.org

Palladium-catalyzed C-H activation is another powerful tool. The trifluoromethylthiolation of 2-arylpyridines, including those substituted with methylthio groups, has been achieved using palladium catalysts. nih.govbeilstein-journals.org In these reactions, the pyridine nitrogen acts as the primary directing group for the ortho-C-H activation of the aryl ring. nih.govbeilstein-journals.org Similarly, rhodium(III) and cobalt(III) catalysts have been employed for the directed trifluoromethylthiolation of 2-phenylpyridine derivatives. beilstein-journals.org

The directing ability of related sulfur-containing groups is also well-documented. For instance, 2-(methylthio)aniline (B147308) has been used as a bidentate directing group for the palladium-catalyzed C-H arylation of thiophene-2-carboxamides, demonstrating the utility of the methylthio-aniline motif in directing C-H activation at specific positions. researchgate.net

The methylthio group at the 2-position of the pyridine ring serves as an effective leaving group in various cross-coupling reactions, particularly in desulfurative couplings. This allows for the introduction of a wide range of substituents at this position.

The Liebeskind-Srogl cross-coupling reaction is a prime example. This palladium-catalyzed, copper(I)-mediated reaction allows for the coupling of thioethers with boronic acids. It has been successfully applied to functionalize complex heterocyclic systems where a this compound moiety is present. For example, the synthesis of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines involves a regioselective, Pd/Cu-catalyzed desulfurative cross-coupling to replace the C-2 methylthio group with various aryl and heteroaryl fragments. rsc.orgrsc.org

Table 2: Desulfurative Cross-Coupling of a this compound Derivative
SubstrateCoupling Partner (Boronic Acid)Catalyst SystemProductYield (%)Reference
6-(Naphthalen-2-yl)-2-(methylthio)-...-one (13)2-Cyanophenylboronic acidPdCl₂(dppf)·CH₂Cl₂, CuI2-(2-Cyanophenyl)-6-(naphthalen-2-yl)-...-one (23)79 rsc.org
6-(Naphthalen-2-yl)-2-(methylthio)-...-one (13)Thiophen-2-ylboronic acidPdCl₂(dppf)·CH₂Cl₂, CuI6-(Naphthalen-2-yl)-2-(thiophen-2-yl)-...-one86 rsc.org
6-(4-Methoxyphenyl)-2-(methylthio)-...-one (10)Phenylboronic acidPdCl₂(dppf)·CH₂Cl₂, CuI6-(4-Methoxyphenyl)-2-phenyl-...-one85 rsc.org
Note: The full name of the substrate is 6-Aryl-2-(methylthio)pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one.

Beyond direct C-S bond coupling, the this compound unit can be a feature in molecules undergoing other types of cross-coupling. For instance, the synthesis of various substituted pyridines often relies on multi-step sequences that include cross-coupling reactions like the Suzuki-Miyaura coupling to build the core structure before or after the introduction of the methylthio group. ontosight.ai In some cases, this compound itself can be an unintended product, for example, through a thermal protodeboronation process during a Suzuki-Miyaura coupling aimed at producing a different vinyl derivative. nih.gov

Coordination Chemistry and Ligand Design with 2 Methylthio Pyridine Frameworks

Design and Synthesis of 2-(Methylthio)pyridine-Based Ligands

The strategic incorporation of the this compound moiety into larger molecular structures is a key aspect of modern ligand design. Chemists can tailor the properties of the resulting metal complexes by modifying the ligand framework, creating everything from simple monodentate ligands to complex macrocyclic architectures.

Monodentate and Bidentate Coordination Motifs

In its simplest form, this compound can act as a monodentate ligand , coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring. However, it more commonly functions as a bidentate ligand , utilizing both the pyridine nitrogen and the sulfur atom of the methylthio group to chelate a metal ion. This dual coordination creates a stable five-membered ring, a favored arrangement in coordination chemistry.

Polydentate and Macrocyclic Ligand Architectures

Building upon the fundamental monodentate and bidentate motifs, chemists have designed sophisticated polydentate and macrocyclic ligands that incorporate one or more this compound units. These larger, more complex ligands can encapsulate metal ions within a pre-organized cavity, leading to highly stable and selective metal complexes.

The synthesis of these intricate structures often involves multi-step procedures, combining this compound-containing building blocks with other organic fragments. For instance, macrocyclic ligands can be created by linking two or more this compound units together with flexible or rigid spacer groups. One such example is the 18-membered N2O2S2 macrocycle that incorporates two pyridine subunits. researchgate.net The design of these macrocycles allows for fine-tuning of the cavity size and donor atom arrangement to selectively bind specific metal ions. The coordination chemistry of these ligands with various metal ions, including those from the platinum group and d10 metals like zinc, cadmium, and mercury, has been explored. researchgate.net

The resulting metal complexes often exhibit unique geometries and properties due to the constraints imposed by the macrocyclic framework. These structures can range from simple mononuclear complexes, where a single metal ion is bound within the macrocycle, to more complex arrangements like infinite mercurous complexes and heteronuclear dumbbell-shaped complexes. researchgate.net

Schiff Base Ligands Incorporating this compound Units

Schiff base ligands represent another important class of ligands derived from this compound. These are typically synthesized through the condensation reaction of an aldehyde or ketone with an amine. In this context, derivatives of this compound, such as 2-(methylthio)aniline (B147308), are often used as the amine component.

For example, the reaction of 2-(methylthio)aniline with pyridine-2-carboxaldehyde yields a tridentate Schiff base ligand, (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline (MPMA). rasayanjournal.co.in This ligand coordinates to metal ions through the azomethine nitrogen, the pyridine nitrogen, and the sulfur atom. rasayanjournal.co.in Similarly, Schiff base ligands can be formed from the condensation of 2-acetylpyridine (B122185) with amino acids like methionine, resulting in tridentate ONN donor ligands. uomustansiriyah.edu.iquomustansiriyah.edu.iq

The versatility of Schiff base chemistry allows for the creation of a wide range of ligands with varying denticities and electronic properties. By changing the aldehyde or ketone component, chemists can systematically modify the steric and electronic environment around the metal center in the resulting complexes. These ligands have been shown to form stable complexes with a variety of transition metals, including copper, cobalt, and zinc. rasayanjournal.co.in

Structural and Electronic Characterization of Metal Complexes

A thorough understanding of the properties of metal complexes with this compound-based ligands requires detailed structural and electronic characterization. Techniques such as X-ray crystallography, spectroscopy, and electrochemical studies provide invaluable insights into the coordination environment of the metal ion and the nature of the metal-ligand interactions.

Coordination Geometry and Stereochemistry

The coordination geometry of metal complexes with this compound-based ligands is highly dependent on the nature of the ligand and the metal ion. X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state.

For instance, with the tridentate Schiff base ligand (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline (MPMA), Cu(II) and Co(II) complexes exhibit an octahedral geometry, while the Zn(II) complex adopts a tetrahedral geometry. rasayanjournal.co.in In the case of a pentadentate ligand derived from 2,6-bis([(2-pyridinylmethyl)thio]methyl)pyridine, Group 12 metal ions (Zn, Cd, Hg) form complexes with a trans facial octahedral coordination geometry. researchgate.net The coordination sphere can also be influenced by the presence of other coordinating species, such as solvent molecules or counter-ions. For example, a cadmium complex with the same ligand was found to have a bidentate perchlorate, resulting in an N3O2S2 metal coordination sphere. researchgate.net

The table below summarizes the coordination geometries observed for various metal complexes with ligands incorporating the this compound framework.

Metal IonLigand TypeCoordination GeometryReference
Cu(II), Co(II)Tridentate Schiff BaseOctahedral rasayanjournal.co.in
Zn(II)Tridentate Schiff BaseTetrahedral rasayanjournal.co.in
Zn(II), Hg(II)PentadentateTrans facial octahedral researchgate.net
Cd(II)PentadentateN3O2S2 researchgate.net
Mn(II), Co(II), Ni(II), Cu(II)Tridentate Schiff Base from 2-acetylpyridine and methionineOctahedral uomustansiriyah.edu.iquomustansiriyah.edu.iq
Zn(II)Tridentate Schiff Base from 2-acetylpyridine and methionineTetrahedral uomustansiriyah.edu.iquomustansiriyah.edu.iq

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide crucial information about the electronic structure and bonding within metal complexes. Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to probe metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. In Schiff base complexes, a shift in the stretching frequency of the azomethine (-CH=N) group to a lower wavenumber upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. rasayanjournal.co.in Similarly, shifts in the vibrational modes of the pyridine ring and the C-S bond can confirm the participation of the pyridine nitrogen and the thioether sulfur in coordination. rasayanjournal.co.in The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. rasayanjournal.co.in

Electronic (UV-Visible) Spectroscopy: The electronic spectra of these complexes reveal information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are highly sensitive to the coordination geometry and the nature of the metal-ligand bonds. For example, the electronic spectra of Cu(II) and Co(II) complexes with the MPMA Schiff base ligand are consistent with an octahedral geometry. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of these ligands and their complexes in solution. Chemical shift changes upon complexation provide evidence for the coordination of specific donor atoms to the metal center.

The following table highlights key spectroscopic data for a representative Schiff base ligand, (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline (MPMA), and its metal complexes.

CompoundKey IR Bands (cm⁻¹)InterpretationReference
MPMA Ligand1673 (C=N)Characteristic azomethine stretch rasayanjournal.co.in
MPMA Ligand1585 (Pyridine C=N)Pyridine ring stretching vibration rasayanjournal.co.in
Cu(II) and Co(II) Complexes1621-1626 (C=N)Lowering of azomethine frequency upon coordination rasayanjournal.co.in
Cu(II) and Co(II) Complexes1435-1496 (Pyridine C=N)Shift in pyridine ring vibration upon coordination rasayanjournal.co.in
Cu(II) and Co(II) Complexes656-645Coordination of the sulfur atom rasayanjournal.co.in
Cu(II) and Co(II) Complexes564-602Formation of M-N bond with pyridine nitrogen rasayanjournal.co.in
Cu(II) and Co(II) Complexes482-497Formation of M-N bond with azomethine nitrogen rasayanjournal.co.in

Electrochemical Properties of this compound Metal Complexes

The incorporation of the this compound scaffold into metal complexes significantly influences their electrochemical behavior. The sulfur atom of the methylthio group, in conjunction with the pyridine nitrogen, facilitates the stabilization of various oxidation states of the coordinated metal center. This is evident in the redox properties of complexes involving this and structurally related ligands.

Research into Schiff base ligands derived from the condensation of pyridine-2-carboxaldehyde and 2-(methylthio)aniline has provided insight into the electrochemical nature of the resulting metal complexes. A study involving Cu(II), Co(II), and Zn(II) complexes with the tridentate ligand (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline (MPMA) revealed quasi-reversible redox processes. rasayanjournal.co.in The electrochemical analysis of these complexes in DMF solution showed that the metal ions undergo redox reactions, which were interpreted as two-electron transfer processes. rasayanjournal.co.in

In a related context, the electrochemical properties of manganese dimers with 4'-substituted 2,2':6',2''-terpyridine ligands, including the 4'-(methylthio) derivative (MeS-terpy), have been extensively studied. rsc.org These complexes, with the general formula [(OH₂)(R-terpy)Mn(μ-O)₂Mn(R-terpy)(OH₂)]³⁺, serve as models for the oxygen-evolving complex in photosystem II. rsc.org The half-wave potential (E₁/₂) of the Mn(III)–Mn(IV)/Mn(IV)–Mn(IV) couple is sensitive to the electronic nature of the substituent at the 4'-position of the terpyridine ligand. For the complex with the methylthio substituent, the potential provides a measure of the electron-donating or -withdrawing effect of the ligand on the manganese core. It was observed that the E₁/₂ value of this redox couple generally decreases as the electron-donating ability of the substituent group increases. rsc.org This relationship underscores the role of the ligand framework in tuning the thermodynamic properties of the metal center's redox transformations.

ComplexRedox CouplePotential (V vs. reference)Solvent/ConditionsReference
[Cu(MPMA)₂]Cu(II)/Cu(I)Epc = -0.63 V, Epa = -0.41 VDMF, vs. Ag/AgCl rasayanjournal.co.in
[Co(MPMA)₂]Co(II)/Co(I)Epc = -1.03 V, Epa = -0.82 VDMF, vs. Ag/AgCl rasayanjournal.co.in
[(OH₂)(MeS-terpy)Mn(μ-O)₂Mn(MeS-terpy)(OH₂)]³⁺Mn(III)Mn(IV)/Mn(IV)Mn(IV)E₁/₂ = 0.916 VAqueous, vs. Ag/AgCl rsc.org

Catalytic Applications of this compound Metal Complexes

The unique electronic and steric properties conferred by the this compound framework have led to the development of metal complexes with significant catalytic activity. These catalysts have been employed in a range of organic transformations, demonstrating efficacy in both homogeneous and heterogeneous systems.

Homogeneous Catalysis

In the realm of homogeneous catalysis, palladium and ruthenium complexes featuring thioether-pyridine type ligands have shown considerable promise. A palladium(II) complex incorporating 2-(methylthio)aniline, a close structural analogue of this compound, has been identified as a highly efficient catalyst for Suzuki-Miyaura C-C coupling reactions. epa.goviaea.org This air and thermally stable complex, [Pd(2-(methylthio)aniline)Cl₂], catalyzes the coupling of various aryl bromides with phenylboronic acid under mild conditions in water, achieving high turnover numbers (TON), indicating excellent catalytic efficiency. epa.goviaea.org

Ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) pincer ligands have been investigated as catalysts for the transfer hydrogenation of ketones. acs.orgacs.orgresearchgate.net The catalytic activity is markedly influenced by the steric and electronic environment around the ruthenium center. For instance, the complex [Ru(SNStBu)Cl₂(MeCN)], where SNStBu is 2,6-bis(tert-butylthiomethyl)pyridine, exhibited an exceptionally high turnover frequency (TOF) for the transfer hydrogenation of acetophenone. acs.orgacs.org This highlights that less sterically congested complexes tend to show higher catalytic activity. acs.org The nature of the co-ligands is also crucial, with more labile ligands like acetonitrile (B52724) promoting higher efficiency. acs.org

CatalystReaction TypeSubstratesKey FindingsReference
[Pd(2-(methylthio)aniline)Cl₂]Suzuki-Miyaura CouplingAryl bromides and phenylboronic acidTON up to 93,000 in water. epa.goviaea.org epa.goviaea.org
[Ru(SNStBu)Cl₂(MeCN)]Transfer HydrogenationAcetophenoneTOF of ~87,000 h⁻¹. acs.org acs.orgacs.org
[Ru(SNStBu)Cl₂(PPh₃)]Transfer HydrogenationAcetophenoneLower activity due to steric bulk of PPh₃. acs.org acs.orgacs.org

Heterogeneous and Supported Catalysis

The application of this compound-based metal complexes extends to heterogeneous catalysis, where the catalyst is immobilized on a solid support. This approach offers advantages in terms of catalyst separation and recyclability.

A notable example is the use of a di-manganese (Mn) complex with a 4'-(methylthio)-2,2':6',2''-terpyridine (MeS-terpy) ligand for heterogeneous water oxidation. rsc.org The complex, [(OH₂)(MeS-terpy)Mn(μ-O)₂Mn(MeS-terpy)(OH₂)]³⁺, when adsorbed onto a clay mineral support like mica, functions as a robust catalyst for water oxidation using a chemical oxidant such as Ce(IV). researchgate.netresearchgate.netrsc.org While the complex shows limited catalytic turnover in a homogeneous solution, its activity is significantly enhanced when supported on mica. researchgate.net The kinetic analysis of oxygen evolution suggests a cooperative catalysis mechanism involving two molecules of the Mn complex on the mica surface. The catalytic activity, quantified by the second-order rate constant (k₂), is influenced by the electronic properties of the terpyridine ligand substituent. rsc.org

Catalyst SystemReaction TypeKey Performance MetricReference
[(OH₂)(MeS-terpy)Mn(μ-O)₂Mn(MeS-terpy)(OH₂)]³⁺ on micaHeterogeneous Water OxidationCatalytically produces O₂ with a Ce(IV) oxidant. rsc.orgresearchgate.net rsc.orgresearchgate.net
[(OH₂)(terpy)Mn(μ-O)₂Mn(terpy)(OH₂)]³⁺ on micaHeterogeneous Water OxidationMaximum Turnover Number (TN) of 16. researchgate.net researchgate.netresearchgate.net

Advanced Spectroscopic Characterization of 2 Methylthio Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2-(Methylthio)pyridine, the methylthio group (-SCH₃) protons typically appear as a singlet in the upfield region, generally around δ 2.5–2.7 ppm. The protons on the pyridine (B92270) ring exhibit more complex splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the methylthio group.

For instance, in derivatives such as 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, the methyl group protons are observed as a singlet at δ 2.38 ppm, while the pyridine ring proton appears as a singlet at δ 7.5 ppm. scirp.org In another example, 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, the aromatic protons appear as a multiplet in the range of δ 7.21–7.89 ppm. mdpi.com The specific chemical shifts and coupling constants of the pyridine protons provide crucial information for confirming the substitution pattern on the ring.

Table 1: Selected ¹H NMR Spectral Data for this compound and its Derivatives

Compound Solvent Chemical Shift (δ ppm) and Multiplicity Reference
This compound - ~2.5-2.7 (s, 3H, -SCH₃)
5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile DMSO 2.38 (s, 3H, CH₃), 7.5 (s, 1H, CH py.) scirp.org
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile DMSO-d₆ 2.65 (s, 3H, -SCH₃), 7.21–7.89 (m, 6H, ArH's) mdpi.com
4-(cyclopropylethynyl)-2-(methylthio)pyrimidine CDCl₃ 2.53 (s, 3H, -SCH₃), 6.89 (d, J = 5.1 Hz, 1H), 8.38 (d, J = 5.1 Hz, 1H) rsc.org

This table is interactive. Click on the headers to sort.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates its electronic environment. In proton-decoupled ¹³C NMR spectra, these signals typically appear as singlets, simplifying the spectrum. bhu.ac.in

For this compound derivatives, the methylthio carbon (-SCH₃) typically resonates at a characteristic upfield chemical shift. For example, in (E)-5-amino-7-(4-chlorophenyl)-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide, a related heterocyclic system, the methyl carbon appears at δ 13.7 ppm. rsc.org The carbons of the pyridine ring resonate at lower fields, typically in the range of δ 110-160 ppm. The specific shifts are influenced by the position of the carbon relative to the nitrogen atom and other substituents. For instance, in 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, the pyridine carbons appear at δ 104.7 (C5), 135.6 (C6), 150.1 (C2), and 161.2 (C4). mdpi.com

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

Compound Solvent Chemical Shift (δ ppm) Reference
(E)-5-Amino-7-(4-chlorophenyl)-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide DMSO 13.7 (CH₃) rsc.org
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile DMSO-d₆ 13.3 (SCH₃), 104.7 (C5), 135.6 (C6), 150.1 (C2), 161.2 (C4) mdpi.com
4-(cyclopropylethynyl)-2-(methylthio)pyrimidine CDCl₃ 13.8 (-SCH₃), 118.0, 151.0, 156.4, 172.6 rsc.org

This table is interactive. Click on the headers to sort.

Two-Dimensional and Advanced NMR Techniques for Structural Elucidation

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. wikipedia.org Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbon atoms, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. wikipedia.org It is invaluable for assigning carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which is essential for determining the stereochemistry and conformation of a molecule. wikipedia.org

These advanced techniques, used in combination, provide a powerful toolkit for the unambiguous structural determination of novel this compound derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule. The two primary techniques are Fourier Transform Infrared (FT-IR) and Raman spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes.

In the FT-IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed. For example, the C-S stretching vibration typically appears in the region of 600-800 cm⁻¹. The pyridine ring vibrations give rise to a series of bands, including C=C and C=N stretching vibrations, which are often observed in the 1400-1600 cm⁻¹ region. mdpi.com For instance, in 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile, a band at 1566 cm⁻¹ is attributed to C=C stretching. mdpi.com If other functional groups are present, such as a cyano group (-CN) or a carbonyl group (C=O), they will also show characteristic strong absorption bands, typically around 2200-2260 cm⁻¹ and 1650-1750 cm⁻¹, respectively. mdpi.com

Table 3: Selected FT-IR Spectral Data for this compound Derivatives

Compound Medium Wavenumber (cm⁻¹) and Assignment Reference
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile KBr 2118 (CN), 1566 (C=C) mdpi.com
4-Amino-2-(methylthio)pyridine - ~3400 (-NH₂ stretching), ~650 (C-S bond)
4-(cyclopropylethynyl)-2-(methylthio)pyrimidine film 2224, 1554, 1524 rsc.org
5-Acetyl-3-amino-6-methyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide KBr 3428, 3312 (NH₂, NH), 1685 (C=O) scirp.org

This table is interactive. Click on the headers to sort.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. worldscientific.com It is based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For pyridine and its derivatives, the ring breathing mode is a characteristic and often strong band in the Raman spectrum, typically observed around 990-1030 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyridine ring are also observable in the Raman spectrum. researchgate.net The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound and its derivatives, aiding in their structural confirmation. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its structural stability.

The molecular formula for this compound is C₆H₇NS, corresponding to a molecular weight of approximately 125.19 g/mol . nih.govnist.gov In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak (M⁺) at m/z 125, which is often the base peak, confirming its molecular mass. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragments include peaks at m/z 124, corresponding to the loss of a hydrogen atom ([M-H]⁺), and m/z 79, which likely represents the pyridyl ring fragment following the cleavage of the methylthio group. nih.gov

Table 1: GC-MS Fragmentation Data for this compound

m/zRelative IntensityPossible Fragment
12599.99%[C₆H₇NS]⁺ (Molecular Ion)
7983.0%[C₅H₅N]⁺ (Loss of •SCH₃)
12463.0%[C₆H₆NS]⁺ (Loss of •H)
5234.0%[C₄H₄]⁺
5126.0%[C₄H₃]⁺
Data sourced from PubChem. nih.gov

Mass spectrometry is also indispensable for verifying the successful synthesis of more complex derivatives of this compound. Research on the preparation of polyfunctionally substituted pyridine derivatives showcases the use of mass spectrometry to confirm the molecular weights of newly formed compounds. For instance, the reaction involving derivatives of 2-(methylthio)nicotinonitrile (B1597236) yielded complex heterocyclic structures whose identities were confirmed by their molecular ion peaks. anglisticum.org.mkscirp.org

Table 2: Molecular Ion Peaks of Selected this compound Derivatives

CompoundMolecular FormulaObserved Molecular Ion Peak (m/z)Reference
(E)-5-(3-(dimethylamino)acryloyl)-6-methyl-2-(methylthio)nicotinonitrileC₁₃H₁₅N₃OS261 scirp.org
A bipyridyl derivative (19a)C₁₈H₁₂N₆O328 anglisticum.org.mk
A bipyridyl derivative (19b)C₁₇H₁₀N₆S330 anglisticum.org.mk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The parent heterocycle, pyridine, exhibits characteristic absorption bands around 254-262 nm, which are attributed to π-π* and n-π* electronic transitions. researchgate.net The introduction of a methylthio (-SCH₃) group to the pyridine ring at the 2-position acts as an auxochrome, influencing these electronic transitions and shifting the absorption maxima.

The electronic absorption properties become significantly more complex in derivatives and metal complexes of this compound. The UV-Vis spectrum of a ruthenium(II) carbonyl complex, cis-(CO)-trans-(Cl)-[Ru(CO)₂(L)Cl₂], where the ligand L is 2-(methylthio)-N-((pyridine-2-yl)methylene)benzenamine, demonstrates the rich electronic behavior of such compounds. researchgate.netniscpr.res.in The spectrum, recorded in acetonitrile (B52724), shows several distinct absorption bands, each corresponding to different types of electronic transitions. researchgate.net

Table 3: Electronic Transitions for a Ruthenium(II) Complex of a this compound Derivative

Absorption Maximum (λ_max)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assigned Transition Type
435 nm2,026Mixed Metal-to-Ligand Charge Transfer (MLCT) and Halogen-to-Ligand Charge Transfer (XLCT)
335 nm12,549Intra-Ligand Charge Transfer (ILCT)
270 nm17,553Intra-Ligand Charge Transfer (ILCT)
Data sourced from a study on a Ruthenium(II) carbonyl complex. researchgate.net

These assignments, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations, reveal how the different components of the molecule (metal, ligands, halogens) contribute to its electronic structure. researchgate.net Similarly, studies on electroactive pincer ligands derived from tetrathiafulvalene (B1198394) (TTF) and pyridine show a significant shift in the absorption bands upon complexation with a metal ion like zinc. An intramolecular charge transfer (ICT) band in the free ligand was observed to red-shift by approximately 80 nm upon coordination with zinc chloride, indicating a strong electronic interaction between the ligand and the metal center. mdpi.com This highlights the utility of UV-Vis spectroscopy in characterizing the electronic properties of both the base compound and its advanced derivatives and complexes. mdpi.comrsc.org

Computational Chemistry and Theoretical Investigations of 2 Methylthio Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic characteristics of 2-(Methylthio)pyridine. These computational methods provide insights into the molecule's fundamental properties, which are crucial for understanding its reactivity and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively utilized to investigate the geometry and electronic structure of this compound and its derivatives. researchgate.netijcce.ac.ir DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netbohrium.comeurjchem.com

Studies have shown that DFT calculations can accurately predict the molecular geometry, vibrational frequencies, and electronic properties of these compounds. researchgate.netijcce.ac.ir For instance, the B3LYP/6-311G(d,p) level of theory has been successfully used to optimize the molecular structure of related compounds, showing good agreement with experimental data. mdpi.comresearchgate.net These calculations reveal the influence of the methylthio group on the pyridine (B92270) ring's geometry and electronic distribution. The presence of the sulfur atom and the methyl group can cause steric hindrance, which may affect the planarity of the pyridine ring. researchgate.net

DFT studies also provide insights into the electronic properties, such as atomic charges and dipole moments, which are essential for understanding the molecule's interaction with other chemical species. researchgate.netijcce.ac.ir The calculated electronic structure helps in rationalizing the acidity and basicity of pyridine derivatives. researchgate.net

Ab Initio Computational Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been employed to study this compound and related molecules. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. researchgate.neteurjchem.com

Ab initio calculations have been used to investigate the conformational behavior and structural stability of related pyridine derivatives. eurjchem.com For example, calculations at the HF/6-31G(d) and MP2/6-31G(d) levels have been performed to study the structure and vibrational spectra. researchgate.net These studies have demonstrated that ab initio methods can provide reliable predictions of molecular geometries and vibrational frequencies, which often show good agreement with experimental results. eurjchem.com While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where electron correlation is particularly important. mdpi.com

Basis Set Selection and Level of Theory Optimization

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. dtu.dkcdnsciencepub.comfaccts.deuni-rostock.de For molecules like this compound, which contain second-row elements like sulfur, the inclusion of polarization and diffuse functions in the basis set is crucial for accurate predictions.

Commonly used basis sets for studying pyridine derivatives include the Pople-style basis sets, such as 6-31G(d), 6-31++G(d,p), and 6-311++G(d,p), as well as Dunning's correlation-consistent basis sets. ijcce.ac.irresearchgate.net The selection of the basis set often involves a compromise between accuracy and computational cost. dtu.dk For instance, the 6-311G(d,p) basis set has been found to be a good choice for DFT calculations on similar molecules, providing a good balance for geometry optimizations and electronic property calculations. mdpi.comresearchgate.net

The level of theory, such as HF, MP2, or various DFT functionals (e.g., B3LYP, wB97XD), must also be carefully chosen. eurjchem.commdpi.comresearchgate.net The optimization of the level of theory and basis set is essential to ensure that the computational model is appropriate for the specific properties being investigated. For example, while B3LYP is a widely used functional, others like wB97XD may be better suited for systems where dispersion interactions are significant. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.netimperial.ac.uklibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In derivatives of this compound, the HOMO is often localized on the electron-rich parts of the molecule.

DFT calculations have shown that the HOMO in related systems can be distributed over the pyridine ring and the sulfur atom of the methylthio group. mdpi.comresearchgate.netbeilstein-journals.org The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more nucleophilic and susceptible to electrophilic attack. For some substituted pyridine derivatives, the HOMO energies have been calculated to be in the range of -5.50 eV to -5.70 eV. beilstein-journals.org The specific distribution and energy of the HOMO can be influenced by substituents on the pyridine ring. beilstein-journals.org

Table 1: Calculated HOMO Energies for Related Pyridine Derivatives

Compound HOMO Energy (eV)
Compound with phenylthio group -5.50
Compound with p-cyanophenyl group -5.70

Note: Data is for related carbazole-pyrimidine TADF compounds and serves as an illustrative example of typical HOMO energy ranges. beilstein-journals.org

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. The energy and localization of the LUMO are key to understanding a molecule's electrophilicity and its behavior in reactions involving electron transfer.

In many this compound derivatives, the LUMO is primarily localized on the electron-deficient pyridine ring. beilstein-journals.org The energy of the LUMO indicates the molecule's electron-accepting capability; a lower LUMO energy suggests a greater ability to accept electrons, making the molecule more electrophilic. The LUMO energies for some related substituted pyrimidine (B1678525) compounds have been found to vary from -1.38 eV to -2.15 eV, depending on the nature of the substituent. beilstein-journals.org The HOMO-LUMO energy gap is also a crucial indicator of chemical reactivity and stability. mdpi.comresearchgate.net

Table 2: Calculated LUMO Energies for Related Pyridine Derivatives

Compound LUMO Energy (eV)
Compound with phenylthio group -1.38
Compound with p-cyanophenyl group -2.15

Note: Data is for related carbazole-pyrimidine TADF compounds and provides an example of the LUMO energy range. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's constant electron density surface, where different colors represent varying electrostatic potentials.

In a study of the related molecule, 2-(methylthio)nicotinic acid, DFT calculations at the B3LYP/6-311G(d,p) level were used to generate an MEP map. researchgate.net For this compound, similar calculations would reveal the distribution of charge. Typically, the most negative potential, shown in red, is localized on the nitrogen atom of the pyridine ring, indicating it as the most probable site for electrophilic attack. Regions of positive potential, colored in blue, are generally found around the hydrogen atoms, particularly those of the methyl group and the pyridine ring, suggesting these as sites for nucleophilic attack. The MEP map thus provides a visual representation of the molecule's charge distribution and its likely points of interaction. researchgate.netresearchgate.net

A typical MEP map would show the following regions:

Red (Negative): Concentrated around the nitrogen atom, indicating the highest electron density and susceptibility to electrophilic attack.

Blue (Positive): Located on the hydrogen atoms, representing electron-deficient regions prone to nucleophilic attack.

Green (Neutral): Areas with intermediate potential.

The MEP analysis is crucial for understanding the molecule's reactivity in various chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For this compound, NBO analysis would reveal significant interactions between the lone pairs of the sulfur and nitrogen atoms and the antibonding orbitals of the pyridine ring. These delocalizations, or charge transfers from donor to acceptor orbitals, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. grafiati.combohrium.com

Key intramolecular interactions expected in this compound include:

π → π *: Delocalization of π-electrons within the aromatic pyridine ring.

n → π : Interaction of the nitrogen and sulfur lone pairs (n) with the π antibonding orbitals of the pyridine ring.

σ → σ *: Hyperconjugative interactions involving the C-H bonds of the methyl group and the C-S bond.

The NBO analysis provides a quantitative measure of these interactions, offering insights into the electronic structure and stability of the molecule. grafiati.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a compound in various environments, such as in solution or in a crystal lattice. bohrium.com

For this compound, MD simulations could be employed to:

Explore the conformational space: The rotation around the C-S single bond can lead to different conformers. MD simulations can help identify the most stable conformers and the energy barriers between them.

Study solvation effects: By simulating the molecule in a solvent box (e.g., water, ethanol), one can investigate how the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics. bohrium.com The interactions between the solvent and the solute can be analyzed through radial distribution functions (RDFs). bohrium.com

Investigate intermolecular interactions: In simulations of multiple this compound molecules, one can study the nature and strength of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, which govern the properties of the compound in its condensed phases.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating the 1H and 13C NMR chemical shifts. researchgate.net Theoretical chemical shifts for 2-(methylthio)nicotinic acid have been calculated and show good correlation with experimental values, especially when solvent effects are considered using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). researchgate.net Similar calculations for this compound would provide theoretical spectra that can aid in the assignment of experimental signals.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. A study on 2-(methylthio)nicotinic acid provided a detailed assignment of the experimental FT-IR and Raman spectra based on DFT calculations. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a this compound-like Structure

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H stretching (aromatic)3050 - 3150
C-H stretching (methyl)2900 - 3000
C=C/C=N stretching1400 - 1600
C-S stretching600 - 800
Ring vibrations1000 - 1300

Data is representative and based on typical values for similar structures. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations provide the excitation energies and oscillator strengths for the electronic transitions. For compounds containing a pyridine ring and a methylthio group, the electronic transitions are typically of the π → π* and n → π* type. TD-DFT calculations on related 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles have shown good agreement with experimental UV spectra. nih.gov

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser. Computational chemistry can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. bohrium.comnih.gov

For a molecule to exhibit significant NLO properties, it often needs to have a large dipole moment and a high degree of charge transfer, typically found in donor-π-acceptor systems. In this compound, the methylthio group can act as an electron donor and the pyridine ring as an electron acceptor, connected by the sulfur atom which can facilitate charge transfer.

DFT calculations can be used to compute the NLO parameters. The calculated values are often compared to those of a standard NLO material like urea (B33335) to assess the potential of the new compound. bohrium.com

Table 2: Key Parameters for NLO Property Assessment

ParameterSymbolDescription
Dipole MomentμA measure of the overall polarity of the molecule.
PolarizabilityαThe ability of the electron cloud to be distorted by an electric field.
First HyperpolarizabilityβA measure of the second-order NLO response.
Second HyperpolarizabilityγA measure of the third-order NLO response.

While specific NLO calculations for this compound are not detailed in the provided search results, studies on similar heterocyclic compounds suggest that it may possess interesting NLO properties. bohrium.comnih.govacs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comresearchgate.netiucr.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of various properties, such as d_norm, shape index, and curvedness, which highlight different aspects of intermolecular contacts.

The d_norm map uses a red-white-blue color scheme to show contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots indicate close contacts, which are often associated with hydrogen bonds or other strong interactions. iucr.org The shape index provides information about the shape of the surface, with red and blue triangles indicating π-π stacking interactions. iucr.org

For a molecule like this compound, Hirshfeld analysis would likely reveal the following types of intermolecular contacts:

H···H: Typically the most abundant contacts.

C···H/H···C: Interactions involving the carbon and hydrogen atoms of the pyridine ring and methyl group.

N···H/H···N: Potential weak hydrogen bonding involving the pyridine nitrogen.

S···H/H···S: Contacts involving the sulfur atom.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyridine-containing Compounds

Contact TypePercentage Contribution
H···H40 - 60%
C···H/H···C10 - 20%
N···H/H···N5 - 15%
S···H/H···S5 - 15%
Other (C···C, N···C, etc.)< 5%

Data is representative and based on typical values for similar structures. mdpi.comiucr.org

This analysis provides a detailed picture of the packing environment and the relative importance of different intermolecular forces in the solid state.

Medicinal Chemistry Applications of 2 Methylthio Pyridine and Its Derivatives

2-(Methylthio)pyridine as a Privileged Heterocyclic Scaffold in Drug Design

The pyridine (B92270) ring is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts unique physicochemical properties such as weak alkalinity and the capacity to act as both a hydrogen-bond donor and acceptor. nih.gov These characteristics make it a highly sought-after component in the design of new drugs. researchgate.net Its presence in critical natural products and clinically successful pharmaceuticals underscores its importance. arkat-usa.orgsciencepublishinggroup.com

The 2-(methylthio) group (-SCH₃) attached to the pyridine ring serves as a crucial pharmacophore that can influence a molecule's interaction with biological targets. This substituent can modulate the electronic properties of the pyridine ring and participate in key binding interactions within the active sites of enzymes and receptors. Fused heterocyclic systems incorporating the this compound structure, such as pyrido[3,4-d]pyrimidines and pyrimido[5,4-d]pyrimidines, are of significant interest as they combine the properties of multiple heterocyclic rings, creating distinct reactivity patterns and opportunities for developing potent and selective therapeutic agents. rsc.org The adaptability of the this compound scaffold allows for its incorporation into a wide array of molecular frameworks, leading to compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. ontosight.airesearchgate.net

Development of Kinase Inhibitors and Enzyme Modulators

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their deregulation is linked to diseases like cancer. rsc.orgacs.org Fused pyrimidine (B1678525) structures are considered privileged scaffolds for kinase inhibitors, and the this compound moiety has been integral to the development of new modulators in this area. rsc.org

Research has focused on creating 2-amino-pyrido[3,4-d]pyrimidine derivatives, a chemical class with significant potential for kinase inhibition. A versatile and efficient synthetic strategy involves the use of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine as a key intermediate. This building block allows for extensive derivatization to produce novel compounds targeting specific kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is involved in cell cycle regulation. rsc.org

Beyond kinases, other enzyme systems are also targeted. For instance, derivatives containing a methylthio-dihydropyridinone moiety have been investigated as modulators of methyl-modifying enzymes like Enhancer of Zeste Homolog 2 (EZH2). google.com EZH2 is an epigenetic regulator often implicated in cancer progression, making it an attractive therapeutic target. google.com The synthesis of various kinase inhibitors often begins with foundational molecules like 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester , highlighting the role of the methylthio-pyrimidine structure as a versatile starting point for creating complex and potent enzyme modulators. acs.org

Intermediate/ScaffoldEnzyme TargetTherapeutic AreaReference
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidineCDK2Anticancer rsc.org
Methylthio-dihydropyridinone derivativeEZH2Anticancer google.com
4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl esterVarious KinasesAnticancer acs.org

Research into Antimicrobial Properties

The rise of microbial resistance necessitates the development of new antimicrobial agents. Derivatives of this compound have demonstrated significant potential in this field. A notable example is 6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinonitrile , which has been tested for its activity against various microbes. researchgate.net

Studies have shown that this and related compounds exhibit promising inhibition zones and Minimum Inhibitory Concentration (MIC) values against both Gram-negative and Gram-positive bacteria, as well as fungal pathogens. researchgate.net For example, certain thienopyridine derivatives, synthesized from pyridinethione precursors, showed strong activity against Bacillus mycoides and Candida albicans. researchgate.net

Further research has explored a range of related structures. Derivatives of 4,6-diamino-3-cyano-2-methylthiopyridine have been synthesized and evaluated for their antibacterial properties. researchgate.net Similarly, compounds like 3-cyano-4-imino-2-(methylthio)-7-methyl-4H-pyrido[1,2-a]pyrimidine serve as a foundation for creating new derivatives with potential antimicrobial applications by reacting them with various nucleophiles. jocpr.com The antimicrobial activity of various pyridine derivatives, including those with a methylthio group, has also been reported against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Compound/Derivative ClassTested OrganismsKey FindingsReference
6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinonitrileE. coli, B. mycoides, C. albicansShowed MIC of 0.0195 mg/mL against E. coli and &lt;0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net
Derivatives of 4,6-diamino-3-cyano-2-methylthiopyridineVarious bacteriaDemonstrated notable antibacterial activity. researchgate.net
Thienopyridine derivativesS. aureus, E. coli, P. aeruginosaFound to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net
3-Methyl-2-(methylthio)-8-phenyl-3,9-dihydro-6H-purin-6-oneVarious microbesSynthesized and evaluated for antimicrobial activity. mdpi.com

Investigations of Anticancer Activity

The this compound scaffold is a key feature in many compounds investigated for their anticancer properties. ontosight.ai These derivatives have shown effectiveness against a variety of human cancer cell lines. acs.org

One area of research involves nicotinamide (B372718) derivatives, such as 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide . These compounds have demonstrated interesting antitumor activity, particularly against human liver (HepG-2) and colon (HCT-116) cancer cell lines. acs.orgnih.gov Another class of compounds, 2-thiouracil (B1096) sulfonamide derivatives synthesized from a 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride intermediate, has also been evaluated. pharmacophorejournal.com These derivatives showed potent activity against breast (MCF-7) and colon (CaCo-2) cancer cells, with some compounds exhibiting IC₅₀ values lower than the reference drug, 5-fluorouracil. pharmacophorejournal.com

Furthermore, hybrid molecules incorporating the this compound moiety have been designed. Tetralin-pyridine hybrids, for example, have shown potent cytotoxicity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines. arkat-usa.org Similarly, dihydropyridine (B1217469) derivatives like 2,6-Diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile have been designed as potential anticancer agents. mdpi.com

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC₅₀)Reference
Nicotinamide derivatives (e.g., 3b, 4c–5d, 7b–12a)HCT-116, HepG-2, MCF-7Interesting antitumor activity, particularly against liver and colon cancer cells. acs.orgnih.gov
2-Thiouracil sulfonamide derivative (Compound 9)CaCo-2 (Colon), MCF-7 (Breast)2.82 µg/mL (CaCo-2), 2.92 µg/mL (MCF-7) pharmacophorejournal.com
Tetralin-pyridine hybridsHCT116 (Colon), MCF-7 (Breast)High cytotoxicity against HCT116 (IC₅₀: 7.7-9.0 µM). arkat-usa.org
2-(1-adamantylthio) pyridine derivativesHepG2, A549, HuCCA1, MOLT3Constituted a new class of potential anticancer agents. tandfonline.com

Studies on Anti-inflammatory Potential

Derivatives of this compound are being actively investigated for their potential to treat inflammatory conditions. ontosight.ai Research has demonstrated that these compounds can modulate inflammatory pathways through various mechanisms. brieflands.com

A study involving new pyridine derivatives synthesized from 4,6-diamino-3-cyano-2-methylthiopyridine showed significant in vivo anti-inflammatory activity in animal models. researchgate.net The anti-inflammatory effect is often linked to the inhibition of enzymes like cyclo-oxygenase (COX). For example, 2-((1H-benzo[d]imidazol-2-yl)methylthio)propanoic acid , a related methylthio compound, was identified as a selective COX-2 inhibitor with promising anti-inflammatory effects in carrageenan-induced paw edema assays. ekb.eg

Other research has focused on the inhibition of lipoxygenase (LOX), another enzyme involved in the inflammatory response. Novel pyrimidine acrylamides synthesized from 6-amino-(2-methylthio)pyrimidin-4(3H)-one were identified as highly potent LOX inhibitors, supporting their potential as anti-inflammatory agents. mdpi.com The analgesic activity of 2-methylthio-1,4-dihydropyrimidines has also been documented, which is often associated with the inhibition of peripheral pain mechanisms related to inflammation. brieflands.com

Compound/Derivative ClassMechanism/ModelKey FindingsReference
Derivatives of 4,6-diamino-3-cyano-2-methylthiopyridineIn vivo animal modelsDemonstrated significant anti-inflammatory activity. researchgate.net
2-((1H-benzo[d]imidazol-2-yl)methylthio)propanoic acidCOX-2 InhibitionShowed selective COX-2 inhibition (IC₅₀: 0.27 µM) and in vivo efficacy. ekb.eg
Pyrimidine acrylamides from 6-amino-(2-methylthio)pyrimidin-4(3H)-oneLipoxygenase (LOX) InhibitionIdentified highly potent inhibitors with IC₅₀ values as low as 1.1 µM. mdpi.com
2-Methylthio-1,4-dihydropyrimidinesAcetic acid-induced writhing (analgesia)Some derivatives showed excellent analgesic activity. brieflands.com

Profiling of Antioxidant Activities

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Several derivatives of this compound have been evaluated for their ability to scavenge free radicals and mitigate oxidative damage. brieflands.comrasayanjournal.co.in

A series of 2-methylthio-pyrido-triazolopyrimidines was synthesized and assessed for antioxidant activity using multiple assays, including the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP), and reducing power capability (RPC). researchgate.net The results indicated that several of these compounds, particularly compounds 12 and 15 from the series, possessed good antioxidant activity when compared to the standard butylated hydroxyl toluene (B28343) (BHT). researchgate.net

In another study, a Schiff base ligand, (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline , and its transition metal complexes were screened for their free radical scavenging activity using the DPPH assay. rasayanjournal.co.in The study found that both the ligand and its metal complexes exhibited antioxidant properties. rasayanjournal.co.in Additionally, pyrimidine acrylamides derived from 6-amino-(2-methylthio)pyrimidin-4(3H)-one were shown to have moderate antioxidant activity and good lipid peroxidation inhibition potential. mdpi.com

Compound/Derivative ClassAssayKey FindingsReference
2-Methylthio-pyrido-triazolopyrimidines (compounds 1-17)DPPH, FRAP, RPCCompounds 12 and 15 showed good antioxidant activity compared to BHT. researchgate.net
(Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline and its metal complexesDPPH Radical ScavengingThe ligand and its complexes demonstrated free radical scavenging capabilities. rasayanjournal.co.in
Pyrimidine acrylamidesDPPH, Lipid Peroxidation InhibitionExhibited moderate DPPH scavenging and good lipid peroxidation inhibition. mdpi.com

Research into Antidiabetic Activity

Diabetes mellitus is a global health issue, and the search for new antidiabetic agents is ongoing. jchemrev.com Pyridine derivatives, including those with a 2-methylthio group, have been identified as promising candidates. rasayanjournal.co.injchemrev.com

Research has focused on the inhibition of key carbohydrate-metabolizing enzymes. The Schiff base (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline and its metal complexes were screened for their inhibitory activity against α-amylase and α-glucosidase, two enzymes involved in the digestion of carbohydrates. rasayanjournal.co.in The results were compared with the standard drug acarbose, indicating the potential of these compounds to control post-prandial hyperglycemia. rasayanjournal.co.in

Other studies have evaluated the in vivo effects of these derivatives. A series of new pyrimidine derivatives, including 2-(Methylthio)-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , was evaluated for antidiabetic effects in rats. researchgate.net The results were compared to metformin, a standard antidiabetic drug. researchgate.net Additionally, other 2-methylthiopyrimidine derivatives have been tested in Oral Glucose Tolerance Tests (OGTT), where they have shown the ability to effectively lower elevated blood glucose levels, with effects comparable to drugs like pioglitazone (B448) and rosiglitazone. ijmspr.in

Compound/Derivative ClassMechanism/ModelKey FindingsReference
(Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)anilineα-amylase and α-glucosidase inhibitionThe ligand and its complexes showed inhibitory activity against both enzymes. rasayanjournal.co.in
2-(Methylthio)-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrileIn vivo rat modelDemonstrated antidiabetic effects when compared with metformin. researchgate.net
2-Methylthiopyrimidine derivativesOral Glucose Tolerance Test (OGTT)Effectively lowered elevated blood glucose levels, comparable to pioglitazone. ijmspr.in

Emerging Therapeutic and Biological Activities

The this compound scaffold and its derivatives are gaining significant attention in medicinal chemistry due to their diverse and promising biological activities. Researchers are actively exploring these compounds for novel therapeutic applications, revealing a broad spectrum of potential uses beyond established areas. These emerging activities highlight the versatility of the this compound core in interacting with various biological targets.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. Various studies have synthesized and evaluated new compounds that exhibit cytotoxic effects against several human cancer cell lines.

For instance, a series of novel nicotinamide derivatives were synthesized from pyridine-2(1H)-thione precursors. Several of these compounds, including 5-cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide, showed significant antiproliferative activity against human colorectal carcinoma (HCT-116) and liver cancer (HepG-2) cell lines. nih.govacs.org Notably, some of these derivatives displayed greater potency than the standard reference drug, doxorubicin, against HCT-116 cells. nih.gov Another study reported that 2-(methylthio)-7-phenyl-5-(quinolin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one and its analogs exhibited promising anticancer and antioxidant activities against the MCF-7 breast carcinoma cell line. nih.gov

Furthermore, research into dihydropyridine and pyridine analogs has identified compounds like 2,6-diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in cancer development. mdpi.com The pyridine nucleus is a common feature in many natural and synthetic compounds with anticancer properties, and its inclusion in novel molecular designs continues to yield promising results. researchgate.nettandfonline.com

Table 1: Anticancer Activity of this compound Derivatives

Compound Name Cancer Cell Line Activity/Finding Reference
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide HCT-116 (Colorectal), HepG-2 (Liver) Potent cytotoxic activity. nih.govacs.org
2-(Methylthio)-7-phenyl-5-(quinolin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one MCF-7 (Breast) Promising anticancer and antioxidant activity. nih.gov
2,6-Diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile - Potent inhibitor of human tissue nonspecific alkaline phosphatase (h-TNAP). mdpi.com
2-(1-Adamantylthio)pyridine derivatives HepG2, A549, HuCCA1, MOLT3 Exhibited anticancer activity. nih.gov

Antimicrobial Activity

The this compound scaffold is a key component in a variety of derivatives exhibiting significant antimicrobial properties, including antibacterial and antifungal effects. researchgate.netontosight.aimdpi.com

Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For example, certain pyridine derivatives have shown effectiveness against pathogens like Escherichia coli and Salmonella typhi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. A study on newly synthesized pyridine and thienopyridine derivatives reported good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.net Specifically, compound 6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinonitrile showed potent inhibition of E. coli, B. mycoides, and C. albicans at very low MIC levels. researchgate.net

Additionally, the synthesis of 3-cyano-4-imino-2-(methylthio)-7-methyl-4H-pyrido[1,2-a]pyrimidine and its subsequent reaction with various nucleophiles yielded derivatives with notable antimicrobial activity. jocpr.com Metal complexes of Schiff bases derived from 2-(methylthio)aniline (B147308) and pyridine-2-carboxaldehyde have also been screened for their antimicrobial potential. rasayanjournal.co.in The versatility of the pyridine ring allows for modifications that can enhance antimicrobial potency, making it a valuable scaffold in the development of new anti-infective agents. researchgate.netmdpi.comacs.org

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/Derivative Class Target Microorganism(s) Activity/Finding Reference
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile (B3176236) derivatives Escherichia coli, Salmonella typhi MIC comparable to standard antibiotics.
6-(4-Bromophenyl)-4-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinonitrile E. coli, B. mycoides, C. albicans High inhibition; MIC for E. coli at 0.0195 mg/mL, and <0.0048 mg/mL for B. mycoides and C. albicans. researchgate.net
3-Cyano-4-imino-2-(methylthio)-7-methyl-4H-pyrido[1,2-a]pyrimidine derivatives Various bacteria and fungi Exhibited antimicrobial activity. jocpr.com
Metal complexes of (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline B. subtilis, S. aureus, E. coli Screened for antibacterial properties. rasayanjournal.co.in

Anti-inflammatory and Analgesic Activity

Derivatives incorporating the this compound structure have shown promising anti-inflammatory and analgesic activities. researchgate.netbrieflands.com Several studies have synthesized and evaluated new pyridine derivatives for their ability to reduce inflammation. researchgate.netsohag-univ.edu.eg

One study reported that 2-[(phenylthio)methyl]pyridine derivatives inhibited the dermal reverse passive Arthus reaction (RPAR) in rats, a model of immune-complex-mediated inflammation. nih.gov These compounds significantly reduced exudate volume and white blood cell accumulation, showing a pattern of activity similar to hydrocortisone. nih.gov Another research effort focused on new derivatives of 4,6-diamino-3-cyano-2-methylthiopyridine, which were evaluated for both their antibacterial and anti-inflammatory activity. researchgate.netsohag-univ.edu.eg

In the realm of pain management, a series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized and tested for analgesic activity using the acetic acid-induced writhing method. brieflands.com Several of these compounds demonstrated excellent to good analgesic effects, suggesting they act by inhibiting peripheral pain mechanisms. brieflands.com These findings underscore the potential of this compound-based compounds as leads for developing new anti-inflammatory and analgesic drugs. ontosight.aiacs.org

Table 3: Anti-inflammatory and Analgesic Activity of this compound Derivatives

Compound/Derivative Class Biological Activity Model/Method Key Finding Reference
2-[(Phenylthio)methyl]pyridine derivatives Anti-inflammatory Reverse Passive Arthus Reaction (RPAR) in rats Inhibited dermal RPAR, reduced exudate volume and white blood cell accumulation. nih.gov
4,6-Diamino-3-cyano-2-methylthiopyridine derivatives Anti-inflammatory In vivo studies Evaluated for anti-inflammatory activity. researchgate.netsohag-univ.edu.eg
2-Methylthio-1,4-dihydropyrimidine derivatives Analgesic Acetic acid-induced writhing test Some compounds showed excellent to good analgesic activity by inhibiting peripheral pain mechanisms. brieflands.com

Neuroprotective Activity

The neuroprotective potential of this compound derivatives is an emerging area of interest. These compounds are being investigated for their ability to protect neuronal cells from damage and degeneration. Derivatives of 2-amino-6-(methylthio)pyridine-3,5-dicarbonitrile have shown neuroprotective effects in various models, which is attributed to the modulation of signaling pathways involved in neuronal survival and apoptosis. One study found that a specific derivative significantly reduced neuronal cell death in models of oxidative stress by activating survival pathways and inhibiting apoptotic signals.

Furthermore, the endogenous compound 5′-deoxy-5′-methylthioadenosine (MTA), which contains a methylthio group, has been studied for its neuroprotective effects. While MTA alone was ineffective in a Parkinson's disease model, its combination with an A2A adenosine (B11128) receptor antagonist resulted in significant neuroprotection of dopaminergic neurons. plos.org It also showed therapeutic benefits in models of epilepsy and global ischemic brain damage. plos.org Pyridine derivatives are also known to activate the NRF2 signaling pathway, which plays a role in protecting against oxidative stress-induced neuronal damage. mdpi.com

Table 4: Neuroprotective Activity of this compound Derivatives

Compound/Derivative Class Condition/Model Mechanism/Finding Reference
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile derivatives Oxidative stress models Reduced neuronal cell death by modulating survival and apoptosis pathways.
5′-deoxy-5′-methylthioadenosine (MTA) Pilocarpine-induced status epilepticus, Global ischemic brain damage Reduced neuronal cell death and lesion size. plos.org
5′-deoxy-5′-methylthioadenosine (MTA) + A2A adenosine receptor antagonist MPTP mouse model of Parkinson's disease Provided significant neuroprotection of dopaminergic neurons. plos.org
Tacrine-based derivatives Glutamate-induced excitotoxicity Protected rat primary cortical neurons from neuronal injury. biorxiv.org

Other Biological Activities

The structural versatility of this compound has led to the discovery of a range of other biological activities:

Antiviral Activity: Certain pyridine derivatives have been explored for their potential as antiviral agents. researchgate.netnih.govontosight.ai

Antioxidant Activity: Several compounds containing the this compound moiety exhibit antioxidant properties, which contribute to their protective effects against cellular damage. nih.govresearchgate.netrasayanjournal.co.in

Enzyme Inhibition: Derivatives have been identified as inhibitors for various enzymes. For instance, some act as inhibitors for enzymes involved in nucleotide synthesis, while others inhibit human tissue nonspecific alkaline phosphatase (h-TNAP) or protein tyrosine kinase. mdpi.compharmacophorejournal.com

Antidiabetic Activity: Schiff base metal complexes derived from 2-(methylthio)aniline have been screened for their antidiabetic activity against α-amylase and α-glucosidase enzymes. rasayanjournal.co.in

Insecticidal Activity: Recent research has explored derivatives of 3-(substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles as potential insecticides against agricultural pests like Aphis gossypii. researchgate.net

This wide array of biological activities underscores the importance of the this compound scaffold as a privileged structure in drug discovery, with ongoing research continuing to uncover new therapeutic possibilities.

Role of 2 Methylthio Pyridine As a Versatile Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The utility of 2-(methylthio)pyridine as a foundational element in heterocyclic synthesis is well-documented. The methylthio group serves as an excellent leaving group in nucleophilic substitution reactions and can be activated for various coupling and condensation reactions, facilitating the annulation of additional rings onto the pyridine (B92270) core.

The synthesis of fused pyridine systems is a cornerstone of modern medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. This compound derivatives are instrumental in accessing these important molecular frameworks.

Thienopyridines: These sulfur-containing heterocyclic compounds are of significant interest due to their presence in pharmaceuticals. The synthesis of thienopyridines often involves the construction of a thiophene (B33073) ring fused to a pyridine core. This compound derivatives serve as key intermediates in this process. For instance, 3-acetyl-6-methyl-2-(methylthio)pyridine can be converted into various heterocyclic compounds, including thieno[2,3-b]pyridines. researchgate.net A multi-step methodology starting from dihalopyridines utilizes a regiocontrolled nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (B1210775) to form bromo(methylthio)pyridines. These intermediates then undergo Sonogashira coupling and subsequent halocyclization to yield 3-halo-2-(hetero)arylthienopyridines. thieme-connect.com Other approaches have detailed the synthesis of novel thieno[2,3-b]pyridines and thieno[3,2-c]pyridines from precursors like ethyl 2-chloro-3-pyridylacetate, which can be converted to the corresponding methylthio derivative. abertay.ac.uk Research has also demonstrated the synthesis of 6-(5-bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile and its subsequent use in creating thieno[2,3-b]pyridine (B153569) structures. mdpi.com

Imidazo[1,2-a]pyridines: This class of fused heterocycles is a privileged scaffold in drug discovery, found in marketed drugs like zolpidem. rsc.org The synthesis of imidazo[1,2-a]pyridines can be efficiently achieved using this compound derivatives. One method involves the reaction of 3-bromoacetyl-6-methyl-2-(methylthio)pyridine for the synthesis of these heterocycles. researchgate.net Multi-component reactions offer a straightforward route; for example, a five-component cascade reaction using reagents like 1,1-bis(methylthio)-2-nitroethylene (B140038) can produce complex imidazo[1,2-a]pyridine-6-carbohydrazides. rsc.orgscispace.com Another strategy involves the reaction of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine with various nucleophiles to generate fused heterocyclic systems. researchgate.net Furthermore, a one-step synthesis in water has been developed using pyridinium (B92312) salts and 4-((methylthio)(aryl)methylene)morpholinium iodide, highlighting an environmentally benign approach. rsc.org

Table 1: Synthesis of Fused Pyridine Systems from this compound Derivatives

Target Heterocycle Precursor/Intermediate Key Reaction Type Reference(s)
Thieno[2,3-b]pyridines 3-Acetyl-6-methyl-2-(methylthio)pyridine Cyclization researchgate.net
3-Halo-2-(hetero)arylthienopyridines Bromo(methylthio)pyridines SNAr, Sonogashira coupling, Halocyclization thieme-connect.com
Imidazo[1,2-a]pyridines 3-Bromoacetyl-6-methyl-2-(methylthio)pyridine Cyclocondensation researchgate.net

The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids and is found in many synthetic compounds with diverse biological activities. This compound and its pyrimidine analogue, 2-(methylthio)pyrimidine, are valuable precursors for more complex pyrimidine-based structures. ontosight.ai A convenient synthetic protocol for creating diverse 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines has been developed using Sonogashira reactions. tandfonline.com Furthermore, the synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives has been achieved by reacting ethyl 2-cyano-3,3-bis(methylthio)acrylate with 2-aminopyridine (B139424), yielding a 2-(methylthio)-4H-pyrido[1,2-a]pyrimidine intermediate that can be further functionalized. saspublishers.com Similarly, reacting bis(methylthio)methylene malononitrile (B47326) with 2-aminopyridine gives 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine. researchgate.net Another novel route involves the reaction of 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine with 2-bis(methylthio)methylene malononitrile to afford 4,6,9,9a-tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile, which contains a replaceable methylthio group for further derivatization. semanticscholar.org

Pyrrole (B145914) is another essential five-membered heterocyclic ring found in many natural products and pharmaceuticals. The synthesis of substituted pyrroles can be accomplished using precursors derived from this compound. For instance, the synthesis of 2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl)ethoxy)phenyl)propanoate, a compound with hypolipidemic and hypocholesteremic activities, highlights the importance of the methylthio-substituted phenyl group in constructing complex pyrrole derivatives. google.com Another synthetic route involves the reaction of α-cyanoketene S,S-acetals with nucleophiles to produce variously substituted methylthio derivatives of pyrrole. researchgate.net The [3+2] cycloaddition reaction between Tosylmethyl isocyanides (TosMICs) and electron-deficient compounds is a powerful method for pyrrole synthesis. This strategy has been used to create complex structures like pyridinylcarbamoylmethyl pyrrolyl compounds, demonstrating the integration of pyridine and pyrrole moieties. mdpi.com A process for preparing methyl 4-(2-chlorobenzoyl)-2-methyl-5-(methylthio)-1H-pyrrole-3-carboxylate has also been described, starting from the reaction of sulphuryl chloride with dimethyldisulphide to form an intermediate that reacts with a pyrrole precursor. google.com

Synthesis of Functional Materials and Advanced Composites

Beyond its role in constructing complex organic molecules for pharmaceutical applications, this compound derivatives are also valuable precursors for the synthesis of functional materials. The electronic properties conferred by the pyridine ring and the sulfur atom can be harnessed to create materials with specific optical and electrical characteristics.

Conducting polymers are organic polymers that possess electrical conductivity, making them useful in a variety of electronic applications. rgnpublications.comrsc.org Derivatives of this compound have been explored as components in the development of such materials. Research has shown that polymers incorporating the 2-(methylthio)-5-nitropyridine (B1598417) unit can exhibit enhanced electrical conductivity. The presence of the pyridine ring and the methylthio group within the polymer backbone can influence the electronic delocalization and charge transport properties of the material. The synthesis of these polymers can involve electropolymerization techniques, where functionalized monomers are deposited onto an electrode to form a conducting film. psu.edu The incorporation of these specific pyridine derivatives into polymer structures opens up possibilities for creating new materials with tailored conductive properties for various electronic devices.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. Pyridine derivatives are widely explored for their use in OLEDs due to their excellent electron-transporting capabilities and thermal stability. ontosight.ai Specifically, materials derived from this compound have shown promise in this area. Studies have demonstrated that polymers incorporating 2-(methylthio)-5-nitropyridine exhibit not only enhanced conductivity but also light-emitting properties, making them suitable for use in OLEDs. The unique electronic and optical characteristics of these materials, derived from their specific molecular structure, make them valuable candidates for developing next-generation display and lighting technologies. Intermediates such as 2-(Methylthio) Pyridine-3-Boronic Acid are also used in the synthesis of materials for OLED applications. samaterials.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-(Methylthio)-5-nitropyridine
2-(Methylthio)pyrimidine
2-Aminopyridine
3-Acetyl-6-methyl-2-(methylthio)pyridine
3-Bromoacetyl-6-methyl-2-(methylthio)pyridine
3-Cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine
4-((Methylthio)(aryl)methylene)morpholinium iodide
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile
Bromo(methylthio)pyridines
Ethyl 2-chloro-3-pyridylacetate
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
Imidazo[1,2-a]pyridines
Methyl 4-(2-chlorobenzoyl)-2-methyl-5-(methylthio)-1H-pyrrole-3-carboxylate
Pyrido[1,2-a]pyrimidine
Pyrrole
Pyrimidine
Thienopyridines
Tosylmethyl isocyanides (TosMICs)

Reagent in Tandem and Domino Reaction Sequences

This compound has demonstrated its utility as a valuable reagent in the orchestration of tandem and domino reaction sequences, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. These reactions are prized for their atom economy and ability to rapidly construct complex molecular architectures from simple starting materials. acs.org

A notable example of this compound's application in this area is its role in [3+2] cycloaddition reactions. mdpi.com In a sequence studied by Padwa and coworkers, this compound is reacted with an α-diazoacetophenone in the presence of a rhodium(II) catalyst. This in situ generates a pyridinium ylide. This reactive intermediate then participates in a [3+2] dipolar cycloaddition with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The sequence is completed by a subsequent 1,5-hydride shift to afford a dihydroindolizine derivative in good yield. mdpi.com

The general scheme for this tandem reaction is as follows:

Ylide Formation: The pyridine nitrogen atom of this compound attacks the carbene generated from the diazo compound, forming a pyridinium ylide.

Cycloaddition: The pyridinium ylide, a 1,3-dipole, reacts with a dipolarophile (e.g., an alkyne or alkene) in a [3+2] cycloaddition to form a five-membered ring.

Rearrangement: The initial cycloadduct can then undergo further transformations, such as the observed 1,5-H shift, to yield the final, stable product. mdpi.com

This type of reaction highlights the ability of this compound to act as a nucleophilic trigger and a component of the resulting heterocyclic system. The methylthio group can influence the reactivity and stability of the intermediates and the final product. The development of such tandem and domino reactions involving this compound and its derivatives continues to be an active area of research, offering streamlined pathways to complex heterocyclic structures. clockss.orgacs.org

C1 Building Block and Thiomethylation Approaches

The application of this compound as a C1 building block or as a direct thiomethylating agent is not a prominently reported strategy in organic synthesis. A C1 building block is a molecule or reagent that contributes a single carbon atom to the skeleton of a larger molecule. While reagents like carbon monoxide, formaldehyde, and methyl iodide are classic examples of C1 sources, this compound is not typically employed in this capacity. mdpi.com

Similarly, for thiomethylation, the introduction of a methylthio (-SMe) group, other reagents are more commonly utilized. These include dimethyl disulfide (DMDS), S-methyl methanethiosulfonate (B1239399) (MMTS), and N-(methylthio)phthalimide. These compounds are generally more reactive and specific for delivering the methylthio moiety to a variety of nucleophiles.

The stability of the pyridine ring in this compound generally precludes its use as a simple C1 or thiomethyl source under typical reaction conditions. The cleavage of the C-S bond would be required to release a reactive "CH3S" or "CH3" species, a process that is not energetically favorable compared to the reactions of standard thiomethylating agents. While the methylthio group can be displaced in certain nucleophilic aromatic substitution reactions, the primary role of this compound in synthesis is typically centered on reactions involving the pyridine nitrogen or the aromatic ring itself, as discussed in the context of tandem reactions. Therefore, for synthetic strategies requiring thiomethylation or the introduction of a C1 unit, chemists generally turn to more established and efficient reagents for these specific transformations.

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry, and research into the synthesis of 2-(Methylthio)pyridine and its derivatives is focused on several key areas. Future work will likely prioritize the development of more versatile and efficient synthetic pathways that improve yields and broaden the scope of accessible molecular structures. This includes the exploration of new catalysts and reaction conditions.

One promising approach is the use of microwave-assisted organic synthesis (MAOS), a technique that often accelerates chemical reactions, leading to higher yields and significantly shorter reaction times compared to conventional heating methods. The application of MAOS has been successful in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. Additionally, research is ongoing to functionalize the this compound scaffold to create tailored properties. This involves chemical modifications such as the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which can significantly alter the molecule's electronic properties and biological activity.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Targets

The this compound core is a valuable scaffold in drug discovery, particularly for the development of kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyridine structure can mimic the hinge-binding region of ATP in the active site of kinases.

Comprehensive Structure-Activity Relationship (SAR) studies are critical to understanding how chemical modifications to the this compound structure influence its biological activity. The methylthio group at the 2-position and other functional groups, such as an amino group at the 4-position, provide vectors for chemical modification to enhance potency and selectivity against specific biological targets. Strategic modifications at different positions on the pyridine ring can lead to significant changes in biological activity. Computational methods are increasingly being used to elucidate detailed SARs, providing insights that guide the rational design of more potent and selective compounds.

Table 1: SAR Insights for Pyridine-Based Kinase Inhibitors

Modification Site Type of Modification Potential Impact on Activity
Pyridine Ring Substitution Pattern Influences binding orientation and selectivity for kinase ATP pocket.
2-(Methylthio) Group Oxidation to Sulfoxide/Sulfone Modulates electronic properties, solubility, and binding interactions.

| Other Positions (e.g., C4, C5) | Addition of functional groups (e.g., amines, amides) | Creates new hydrogen bonding or hydrophobic interactions to improve potency and target specificity. |

Deeper Mechanistic Elucidation of Catalytic and Biological Processes

Understanding the precise mechanisms by which this compound and its derivatives exert their effects is crucial for their optimization. In a biological context, pyridine derivatives can function as enzyme inhibitors by competing with endogenous ligands, such as ATP, for binding sites on kinases. The electron-donating or -withdrawing properties of substituents on the pyridine ring are known to influence this binding affinity.

A key area for mechanistic study is the reactivity of the methylthio group itself. The sulfur atom is susceptible to oxidation, readily forming sulfoxides or sulfones. This transformation is significant as it modulates the electronic properties of the pyridine ring and can be a key factor in the molecule's biological activity and metabolic pathway. For instance, this compound has been identified as an intermediate metabolite in the biotransformation of Zinc Pyrithione (ZnPT), highlighting its role in biological processes. actascientific.com Further research will focus on clarifying these transformation pathways and their functional consequences.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Future research will likely involve the use of ML algorithms to analyze large datasets of this compound analogs and their associated biological activities to predict the potency of novel compounds. AI can accelerate the identification of promising drug candidates by performing large-scale virtual screenings of chemical libraries against specific biological targets. Molecular docking studies, a form of computational simulation, are used to predict the preferred binding orientation of a molecule to a target, and these studies have been applied to related pyridine derivatives to investigate their interactions with targets like DNA. actascientific.comgoogle.com This in silico approach helps prioritize which derivatives to synthesize and test in the lab, saving significant time and resources.

Development of Advanced Materials with Tunable Properties

The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for applications in materials science. Research is being directed towards its incorporation into organic electronic materials and functional polymers.

A significant application lies in the development of phosphorescent organic light-emitting diodes (OLEDs). Patent literature describes the use of metal complexes containing thioazole and oxazole (B20620) carbene ligands, which can be synthesized from this compound precursors, as materials for OLEDs. google.com These materials are designed to improve the stability and color-tuning properties of the devices. google.com The ability to modify the pyridine ring and the methylthio group allows for the fine-tuning of the electronic and photophysical properties of these materials, opening avenues for the creation of advanced materials with tailored characteristics for a variety of technological applications. google.com

Pre-clinical and Clinical Translation Potential of Derived Compounds

Derivatives of this compound hold considerable potential for translation into clinical applications, particularly in oncology. The pyridine scaffold is a key component of many compounds investigated as kinase inhibitors for cancer therapy. For example, dihydropyrazolopyrimidinone derivatives, which have been patented as Wee1 kinase inhibitors for cancer treatment, feature pyridyl groups as part of their core structure. researchgate.net

Pre-clinical research on related heterocyclic systems has demonstrated promising results. In vitro studies have shown that novel thiazolo[5,4-b]pyridine (B1319707) derivatives exhibit anti-proliferative activity against a range of human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cells. actascientific.com Similarly, selenopyridine derivatives have been synthesized and shown to have cytotoxic effects against prostate cancer and osteosarcoma cell lines. While direct clinical data for this compound-derived drugs is limited, these pre-clinical findings underscore the therapeutic potential of this class of compounds and provide a strong rationale for their further development towards clinical trials.

Table 2: Pre-clinical Anticancer Activity of Related Pyridine Derivatives

Compound Class Cancer Cell Line Observed Effect
Thiazolo[5,4-b]pyridines HCT-116 (Colon) Strong cytotoxic activity. actascientific.com
Thiazolo[5,4-b]pyridines MCF-7 (Breast) Anti-proliferative activity. actascientific.com
Thiazolo[5,4-b]pyridines HePG-2 (Liver) Anti-proliferative activity. actascientific.com
Selenopyridines PC-3 (Prostate) Cytotoxic activity.

Sustainable and Green Synthesis Industrial Scale-Up Considerations

As derivatives of this compound move towards commercial applications, the development of sustainable and scalable industrial synthesis processes becomes paramount. Future research will increasingly apply green chemistry principles to minimize the environmental impact of production. This includes the use of environmentally benign solvents or, where possible, solvent-free conditions.

For industrial-scale production, continuous flow processes are being explored as a superior alternative to traditional batch processing. Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, which can lead to enhanced yield, higher purity, and improved safety, particularly for exothermic reactions. Addressing challenges in large-scale purification is also a key consideration. Replacing silica (B1680970) gel chromatography with more sustainable methods like recrystallization is a targeted approach to make the industrial production of this compound derivatives more efficient and environmentally friendly.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Methylthio)pyridine, and how do they influence experimental design?

  • Answer : The molecular formula (C₆H₇NS) and molecular weight (125.19 g/mol) are critical for stoichiometric calculations in synthesis or analytical methods. Storage under inert atmosphere at room temperature is recommended to prevent degradation due to its reactivity . Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory discomfort, necessitating PPE (gloves, goggles, fume hoods) during handling . Basic experimental design should account for its volatility (boiling point not specified) by using closed systems for reactions involving heat.

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Answer : Follow precautionary statements P261 (avoid breathing dust/fumes) and P305+P351+P338 (eye rinse with water). Use inert atmosphere storage to minimize oxidation risks . Spill management requires avoiding dust generation and using sealed containers for disposal . Environmental precautions include preventing drainage contamination due to potential ecotoxicity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer : IR spectroscopy can identify functional groups (e.g., C-S stretch at ~600–700 cm⁻¹), while NMR (¹H and ¹³C) resolves methylthio and pyridine ring protons. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For advanced structural elucidation, hyphenated techniques like LC-MS or GC-MS are advised, though literature gaps exist for its IR spectrum .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and purity?

  • Answer : Compare methods such as nucleophilic substitution between pyridine derivatives and methylthiol groups. For example, describes NaOH-mediated reactions in dichloromethane, achieving 99% purity. Optimize reaction time, temperature, and stoichiometry using design-of-experiment (DoE) frameworks. Monitor by-products (e.g., sulfoxides) via HPLC to address contradictions in reported yields .

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Answer : Discrepancies may arise from varying catalytic systems (e.g., Pd vs. Cu) or solvent polarity effects. Systematic replication of prior studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is essential. Use computational chemistry (DFT) to model transition states and identify steric/electronic influences of the methylthio group .

Q. How can researchers ensure reproducibility when using this compound in multi-step syntheses?

  • Answer : Document all variables (e.g., reagent grades, purification methods) following FAIR data principles . For example, specifies drying agents and wash steps (e.g., brine, Na₂SO₄) to standardize protocols. Share raw spectral data and chromatograms in supplemental materials to enable peer validation .

Q. What are the challenges in assessing the environmental impact of this compound, and how can they be addressed?

  • Answer : Limited ecotoxicity data require predictive modeling (e.g., QSAR) or lab-scale biodegradation assays. Collaborate with environmental chemists to design studies tracking metabolites in aqueous systems. Adhere to OECD guidelines for acute/chronic toxicity testing, referencing analogous pyridine derivatives .

Methodological Guidance

  • Data Analysis : Use tools like MestReNova for NMR peak integration and OpenChrom for chromatographic data. Address spectral contradictions by cross-referencing with databases (e.g., NIST Chemistry WebBook) .
  • Literature Review : Apply PICO frameworks to structure research questions, e.g., Population (reaction systems), Intervention (catalyst), Comparison (yield vs. alternatives), Outcome (efficiency) .
  • Ethical Compliance : Align synthetic protocols with safety guidelines (e.g., GHS hazard codes) and institutional review boards for environmental studies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.